Binimetinib exerts its anti-cancer effects through a precise mechanism within the RAS/RAF/MEK/ERK pathway [1] [2].
The following diagram illustrates the MAPK/ERK pathway and the point of inhibition by this compound.
This compound inhibits MEK1/2 in the MAPK signaling pathway.
The table below summarizes key quantitative data characterizing this compound's potency and pharmacological properties [3] [6] [4].
| Parameter | Value | Context / Notes |
|---|---|---|
| MEK Inhibition (IC₅₀) | 12 nM | Cell-free kinase assay [3] [4]. |
| Cellular Proliferation (IC₅₀) | 30 - 250 nM | Range in BRAF/NRAS-mutant cell lines [3]. |
| Recommended Dose | 45 mg twice daily | In combination with encorafenib [6] [7]. |
| Oral Bioavailability | ~50% | [3] [6] |
| Protein Binding | 97% | [6] |
| Apparent Volume of Distribution (Vd) | 92 L (geometric mean) | [6] |
| Primary Metabolic Pathway | Glucuronidation (UGT1A1, up to 61%) | [6] |
| Primary Route of Elimination | Feces (62%, 32% as unchanged drug) | [6] |
| Terminal Half-life (t₁/₂) | 3.5 - 8.7 hours | Varies between sources [3] [6]. |
The following methodology outlines a standard in vitro protocol for assessing this compound's activity, representative of studies investigating its efficacy in cancer cell lines [4] [8].
Cell Line Treatment and Viability Assay (MTT Assay)
Western Blot Analysis of Pathway Modulation
Identification of Potential Biomarkers
This compound is approved in combination with the BRAF inhibitor encorafenib for treating specific cancers [5] [7].
The table below summarizes the core characteristics and key preclinical findings for this compound.
| Aspect | Key Findings |
|---|---|
| Mechanism of Action | Selective, ATP-noncompetitive inhibitor of MEK1 and MEK2 [1] [2]. |
| Primary Effect | Blocks phosphorylation and activation of ERK1/2 [1]. |
| Preclinical Efficacy (Cell Viability) | • NRAS-mut Melanoma: IC50 ~50-100 nM (est. from graph) [3]. • Neuroblastoma: Ranges from 8 nM to 1.16 μM in sensitive cell lines [1]. | | Key Biomarker Response | Decreased levels of pERK and DUSP6 in post-treatment tumor biopsies [4] [5]. | | Synergy/Combination | • With BRAFi: Superior anti-tumor activity in BRAF-mutant melanoma [3] [6]. • With Chemo: Manageable toxicity and signal of response in NSCLC (Phase I) [7]. |
Here are the methodologies for key experiments used to evaluate this compound's activity.
This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth (IC50).
| Step | Description |
|---|---|
| 1. Cell Seeding | Plate exponentially growing cells in 96-well plates (e.g., 4,500-7,000 cells/well depending on line) [3]. |
| 2. Drug Treatment | Treat cells with a range of this compound concentrations (e.g., from low nM to low μM) for a set period, typically 72 hours [1] [3]. |
| 3. Viability Measurement | Use reagents like MTT or MUH. Viable cells convert MTT to a purple formazan product or hydrolyze MUH to a fluorescent product [1] [3]. |
| 4. Data Analysis | Measure absorbance/fluorescence. Plot % viable cells vs. drug concentration to calculate IC50 using non-linear regression [3]. |
This technique assesses the effect of this compound on MAPK pathway proteins.
| Step | Description |
|---|---|
| 1. Cell Treatment & Lysis | Treat cells (e.g., with 1 μM this compound for 1 hour). Harvest and lyse cells in RIPA buffer with protease/phosphatase inhibitors [1]. |
| 2. Protein Separation & Transfer | Separate denatured proteins (30-50 μg) by SDS-PAGE. Transfer to a PVDF or nitrocellulose membrane [1]. |
| 3. Antibody Incubation | Block membrane, then incubate with primary antibodies (e.g., pERK, total ERK, pMEK). Use actin/vinculin as loading control. Incubate with fluorescent secondary antibodies [1]. |
| 4. Signal Detection | Visualize and quantify band intensities using an infrared imaging system (e.g., Li-Cor Odyssey) and software like ImageJ [1]. |
This method validates target engagement in human tumors.
| Step | Description |
|---|---|
| 1. Biopsy Collection | Collect paired fresh tumor biopsies from patients pre-dose and post-dose (e.g., after 15 days of this compound treatment) [4] [5]. |
| 2. Biomarker Quantification | Analyze biopsy samples for pharmacodynamic biomarkers like pERK and DUSP6 expression levels [4] [5]. |
| 3. Data Correlation | Compare pre- and post-treatment biomarker levels. Explore correlations with clinical efficacy outcomes (e.g., response rate, PFS) [4] [5]. |
The following diagram illustrates the RAS/RAF/MEK/ERK signaling cascade and the precise point where this compound exerts its inhibitory effect.
This compound inhibits MEK, preventing ERK activation and downstream signaling.
| Parameter | Findings / Value | Context / Details |
|---|---|---|
| Absorption | At least ~50% absorbed[Tmax ~1.6 hours [1] | Significant first-pass metabolism; true absorption thought to be higher due to unstable glucuronide conjugates in GI tract [2] [3]. |
| Distribution | 97% plasma protein bound [1] | Blood-to-plasma ratio is 0.72 [1]. |
| Primary Metabolic Pathways | Direct glucuronidation (61.2%) [2] [3] | Mainly via UGT1A1, with contributions from UGT1A3, UGT1A9, and UGT2B7 [3] [1]. |
| Secondary Metabolic Pathways | CYP N-demethylation (17.8%) [2] [3] | Primarily by CYP1A2 and CYP2C19 (roughly equal contribution) [3] [1]. |
| Excretion | Feces: 62.3% (32% unchanged) [3] [1] | Total recovery of radioactivity was 93.6% [2] [3]. |
| Urine: 31.4% (6.5% unchanged) [3] [1] | Renal clearance of unchanged drug contributes ~6.9% to total clearance [2] [3]. | |
| Terminal Half-life (t₁/₂) | 3.5 hours [1] | - |
| Time to Cmax (Tmax) | ~1.6 hours [1] | - |
| Active Metabolite (AR00426032) | N-desmethyl binimetinib | Formed by CYP1A2/2C19; circulates at <10% of total radioactivity and is nearly equipotent to parent drug [3] [1]. |
The quantitative data in the previous section was derived from specific, rigorous clinical and in vitro studies. The methodologies for key experiments are detailed below.
The data from these studies paint a detailed picture of how this compound is processed in the body, which has direct clinical consequences.
The following diagram summarizes the primary and secondary clearance pathways of this compound, based on the described studies [2] [3] [1].
This compound is cleared mainly by glucuronidation, with CYP metabolism and renal excretion as minor pathways.
Drug-Drug Interactions (DDIs): this compound's role as a potent reversible and time-dependent inhibitor of CYP1A2 [4] means it can increase the plasma concentrations of other drugs metabolized by this enzyme (e.g., phenacetin, caffeine, theophylline). Furthermore, its own metabolism can be affected by co-administered drugs. A 2025 retrospective study found that patients with high-grade DDIs had significantly shorter overall and progression-free survival, underscoring the critical need for medication review and management [5].
Hepatic Impairment Dosing: Because the liver is the primary site for this compound metabolism (glucuronidation and CYP), hepatic impairment significantly increases drug exposure. The hepatic impairment study concluded that:
Blood-Brain Barrier Penetration: Unencapsulated this compound has limited ability to cross the blood-brain barrier [6]. Research is ongoing to develop delivery systems, like polymeric nanocarriers (polymersomes), to improve brain penetration for treating metastases [6]. A separate study is also investigating a brain-permeable BRAF inhibitor (C1a) to address this challenge [7].
The table below summarizes the sensitivity of various cancer cell lines to Binimetinib.
| Cancer Type | Cell Line / Model | Genetic Feature | Reported IC50 / Sensitivity | Source/Reference |
|---|---|---|---|---|
| In vitro Kinase Assay | MEK Enzyme | N/A | 12 nM [1] [2] | MedChemExpress, Expert Opin Drug Discov. |
| Neuroblastoma | Sensitive Cell Lines | High p-MEK/p-ERK | 8 nM - 1.16 μM [3] [4] [5] | BMC Cancer |
| Neuroblastoma | Resistant Cell Lines | N/A | >15 μM (No significant reduction in viability) [3] [5] | BMC Cancer |
| Solid Tumors | Panel (e.g., HT29, A375) | BRAF- or NRAS-mutant | 30 - 250 nM (Cell proliferation) [2] | Expert Opin Drug Discov. |
| Melanoma | Patient-derived Xenografts | NRAS gain | Sensitive [6] | European Journal of Cancer |
The key data on this compound's activity were generated using standard preclinical in vitro methodologies.
This protocol was used to determine the IC50 values in neuroblastoma and other cell lines [4] [5].
This protocol was used to confirm target engagement and understand the mechanism of action [3] [4] [5].
This compound is an ATP-noncompetitive, allosteric inhibitor that selectively targets MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK pathway [4] [7] [2]. The following diagram illustrates the signaling pathway and the experimental workflow used to validate this compound's activity.
The diagram shows that this compound's inhibition of MEK1/2 blocks the phosphorylation of ERK1/2, a key downstream effector. This blockade is directly measured by Western Blot. The loss of proliferative signals then leads to reduced cancer cell viability, quantified by the MTT assay to determine IC50 values [3] [7]. Furthermore, research has identified that low expression of the NF1 protein, a negative regulator of RAS, is a biomarker correlated with increased sensitivity to this compound in neuroblastoma models [3] [5].
Binimetinib is a small molecule inhibitor with specific chemical characteristics that define its identity and functionality [1].
| Property | Detail |
|---|---|
| Chemical Formula | C₁₇H₁₅BrF₂N₄O₃ [1] |
| Average Mass | 441.233 g/mol [1] |
| IUPAC Name | 5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide [2] |
| Modality | Small Molecule [1] |
| Class | Benzimidazoles, Halogenated hydrocarbons, Fluorine compounds [2] |
This compound is an ATP-uncompetitive, selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [3] [4]. This core mechanism underlies its therapeutic activity.
The following diagram illustrates the MAPK/ERK signaling pathway and where this compound exerts its inhibitory effect.
The biological activity of this compound has been extensively characterized in preclinical studies. The table below summarizes key quantitative data from these investigations [3] [5].
| Parameter | Value / Range | Context |
|---|---|---|
| IC₅₀ (MEK Enzyme Assay) | 12 nM | Concentration for half-maximal inhibition of MEK kinase activity [3]. |
| IC₅₀ (Cell Proliferation) | 30 - 250 nM | Range across various BRAF- and NRAS-mutant cancer cell lines (e.g., A375, SKMEL2) [3]. |
| In Vivo Efficacy | 3 - 30 mg/kg/day | Dose-dependent tumor growth inhibition in mouse xenograft models over 21 days [3]. |
The disposition of this compound in the body, derived from human studies, is summarized in the following table [3] [1].
| Parameter | Value | Note |
|---|---|---|
| Bioavailability | ~50% | Fraction of oral dose absorbed [3]. |
| Tₘₐₓ | 1.6 hours | Median time to reach maximum serum concentration [1]. |
| Protein Binding | 97% | Highly bound to human plasma proteins [1]. |
| Volume of Distribution (Vd) | 92 L (geometric mean) | Suggests wide distribution in tissues [1]. |
| Primary Metabolites | Direct glucuronidation; N-desmethylated metabolite (M3) | M3 is active but contributes <20% to total exposure. CYP1A2 and CYP2C19 are involved in M3 formation [3] [1]. |
| Primary Route of Elimination | Feces (62%), Urine (31%) | Majority of the drug is excreted via the feces [3] [1]. |
| Terminal Half-life (t₁/₂) | 3.5 - 8.7 hours | Varies between clinical reports [3] [1]. |
| Clearance (CL/F) | 20.2 L/h | Apparent oral clearance [1]. |
For your reference, here is a detailed methodology adapted from a preclinical study that investigated the efficacy of this compound in neuroblastoma cell lines, which is representative of common approaches for evaluating MEK inhibitors [5].
This compound is a structurally defined, potent, and selective MEK1/2 inhibitor. Its uncompetitive mechanism, high target specificity, and demonstrated efficacy in BRAF and NRAS-driven models form the cornerstone of its activity profile [3] [4] [5].
To further your research, consider these avenues:
Binimetinib acts by potently inhibiting MEK1/2, which are serine/threonine kinases downstream of BRAF and NRAS in the MAPK pathway. This pathway regulates crucial cellular processes including proliferation, survival, and differentiation [1] [2]. The following diagram illustrates the MAPK pathway and the site of this compound's inhibition.
This compound allosterically inhibits MEK1/2, blocking MAPK pathway signaling.
The following table consolidates key quantitative data from preclinical and clinical studies, which is essential for research and development applications.
| Parameter | Value / Detail | Context |
|---|---|---|
| Cellular Proliferation IC₅₀ | 30 - 250 nM [1] | Range in BRAF- and NRAS-mutant cell lines (e.g., A375, SKMEL2) |
| Maximum Tolerated Dose (MTD) | 60 mg twice daily (BID) [1] [3] | Established in phase 1 clinical trials |
| Recommended Phase 2 Dose | 45 mg BID [1] [3] | Based on improved tolerability profile |
| Oral Bioavailability | At least 50% [1] [4] | Estimated from human ADME study |
| Time to Max Concentration (Tₘₐₓ) | ~2 hours [4] | Prior to steady state |
| Elimination Half-life (t₁/₂) | ~8.66 hours (Range: 8.10 - 13.6h) [1] | Median terminal half-life |
| Primary Metabolic Pathways | Direct glucuronidation (≈61%); CYP1A2/2C19 oxidation (≈18%) [1] [4] | CYP metabolism produces active N-desmethyl metabolite (M3) |
| Route of Elimination | Feces (62.3%), Urine (31.4%) [1] [4] | Recovery of radioactivity in human ADME study |
For scientists aiming to validate MEK inhibition, here are the core methodologies from foundational studies on this compound.
Experimental workflow for assessing this compound target engagement in clinical trials.
The table below summarizes data from in vivo xenograft studies investigating Binimetinib's antitumor activity.
| Study Focus | Cell Line / Model Details | Dosing Regimen | Key Quantitative Results | Source / Citation |
|---|---|---|---|---|
| Antitumor Activity | Various BRAF-mutant human xenograft models in mice [1] | 3 to 30 mg/kg daily for 21 days [2] | Dose-dependent inhibition of tumor growth [2] | Preclinical data [2] |
| Mechanism of Action | BRAF V600E mutant human melanoma xenografts [1] | This compound + Encorafenib | Greater anti-tumor activity vs. either drug alone; delayed emergence of resistance [1] | DrugBank [1] |
| Overcoming Resistance | BRAF V600E mutant NSCLC patient-derived xenograft (PDX) [1] | This compound + Encorafenib | Greater anti-tumor activity compared to this compound alone [1] | DrugBank [1] |
| Personalized Therapy | 12 PDX models from BRAF inhibitor-resistant patients [3] | Triple combo: Capmatinib + Encorafenib + this compound | Complete and sustained tumor regression in all animals in a selected PDX model with high pMET [3] | PMC [3] |
Here are the methodologies for key xenograft experiments, which you can adapt for your research.
This protocol is used to assess the antitumor activity of this compound as a single agent or in combination.
This protocol is designed to model and overcome therapy resistance using clinically relevant models.
The following diagrams illustrate the key signaling pathways targeted by this compound and the workflow for PDX experiments.
This compound targets MEK1/2 in the MAPK pathway; resistance can involve MAPK reactivation or parallel pathways like PI3K, requiring combination therapies [1] [3] [4].
Workflow for establishing PDX models from resistant melanoma patients and using them in pre-clinical trials to test second-line therapies [3].
Binimetinib exerts its anti-cancer effects through a highly specific mechanism, detailed in the diagram below.
Figure 1: this compound inhibits MEK1/2 to block MAPK pathway signaling.
Preclinical studies across various cancer types have demonstrated the efficacy of this compound and identified potential biomarkers for predicting response.
Table 1: Preclinical Efficacy of this compound in Various Cancer Models
| Cancer Model | Key Genetic Background | Observed Effect | Proposed Biomarker / Resistance Mechanism | Source |
|---|---|---|---|---|
| Neuroblastoma | High p-MEK/p-ERK expression | Sensitive (IC50: 8 nM - 1.16 μM) | NF1 protein loss correlated with sensitivity [1]. | [1] |
| Myeloid/Lymphoid Leukemia | N-RAS mutation (3 of 5 lines) | Sensitive (Growth inhibition) | High p-Akt correlated with resistance [3] [4]. | [3] [4] |
| Myeloid/Lymphoid Leukemia | No N-RAS mutation (1 of 5 lines) | Sensitive (Growth inhibition) | Response not solely dependent on RAS status [3]. | [3] [4] |
The following are key methodologies from cited studies for evaluating this compound's activity.
This protocol measures this compound's cytotoxic effects.
This protocol assesses target engagement and pathway inhibition.
This protocol quantifies this compound-induced programmed cell death.
This compound's clinical use is established in BRAF-mutant cancers, with ongoing research exploring its utility in other contexts driven by MAPK pathway dysregulation.
Table 2: Clinical Applications and Key Trial Data for this compound
| Clinical Context | Combination / Monotherapy | Key Trial Data / Findings | Source |
|---|---|---|---|
| Unresectable/Metastatic Melanoma (with BRAF V600E/K mutation) | Encorafenib (BRAF inhibitor) | FDA Approved (2018): Improved PFS vs vemurafenib monotherapy. | [2] |
| Metastatic NSCLC (with BRAF V600E mutation) | Encorafenib | FDA Approved (2023): Based on evidence from clinical trials. | [2] |
| Stage IIB/IIC Melanoma (adjuvant, BRAF V600E/K) | Encorafenib | 12-month RFS: 86% (vs 70% with placebo). Consistent safety profile. | [5] |
| NRAS-Mutant Melanoma | Monotherapy | Median PFS of 2.8 months vs 1.5 months with dacarbazine. | [2] |
Intrinsic and acquired resistance is a challenge for targeted therapies like this compound. Key mechanisms and strategies to overcome them are under investigation.
Figure 2: Key resistance mechanisms and combination strategies for this compound.
This compound is a potent and selective MEK1/2 inhibitor with a well-defined mechanism of action. Its clinical utility is firmly established in BRAF-mutant melanoma and NSCLC, supported by robust preclinical and clinical data. Future research will focus on expanding its use through rational combination therapies that target inherent resistance mechanisms.
| Disease Context | Recommended Dose & Schedule | Combination Therapy | Patient Population / Trial Notes |
|---|---|---|---|
| Metastatic Melanoma [1] [2] [3] | 45 mg orally, twice daily | Encorafenib | Adult patients with BRAF V600E or V600K mutation; treatment until disease progression or unacceptable toxicity [2]. |
| NF1-Associated Plexiform Neurofibromas [4] | Adults: 30 mg orally, twice daily Children (1-17 yrs): 32 mg/m² (max: 45 mg), twice daily | Monotherapy | Phase II study; adult dose reduced from 45 mg to 30 mg BID due to tolerability issues [4]. | | Metastatic Colorectal Cancer (mCRC) [5] | 45 mg orally, twice daily (continuous or intermittent) | FOLFOX | Phase I trial in heavily pre-treated patients; MTD was 45 mg BID [5]. | | Advanced Solid Tumors [6] | 45 mg orally, twice daily (RP2D) | Various / Monotherapy | Initial MTD was 60 mg BID; 45 mg BID established as RP2D due to better tolerability [6]. |
To effectively apply these dosing schedules in a research setting, understanding the underlying clinical trial design and supportive protocols is essential.
The standard adult dose of 45 mg twice daily was established after initial phase I studies determined a higher maximum tolerated dose (MTD) of 60 mg twice daily was less tolerable. The 45 mg dose was subsequently confirmed as the Recommended Phase II Dose (RP2D) across multiple trials due to a more manageable safety profile while maintaining efficacy [6]. This highlights that the clinically approved dose may be lower than the maximum tolerated dose to optimize the risk-benefit ratio.
Clinical protocols mandate specific dose modifications and monitoring to manage adverse events. The following workflow outlines the common management strategy for toxicities.
The standard first dose reduction for this compound is from 45 mg to 30 mg twice daily. If adverse events persist and are intolerable at the 30 mg dose, permanent discontinuation is recommended [2] [3]. Specific modifications are required for particular toxicities [2] [3]:
This compound is an oral, selective, ATP-uncompetitive inhibitor of MEK1/2 (mitogen-activated protein kinase kinase) within the RAS/RAF/MEK/ERK signaling pathway (MAPK pathway). As a key regulator of cellular proliferation, survival, and differentiation, the MAPK pathway is frequently dysregulated in human cancers through mutations in upstream components such as BRAF, RAS, and receptor tyrosine kinases. This compound exerts its antitumor effects by reversibly binding to MEK1/2, thereby inhibiting phosphorylation and activation of downstream ERK1/2. This inhibition results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth in preclinical models.
The rationale for combining this compound with other targeted agents stems from several key considerations: First, in BRAF-mutant cancers, combined BRAF and MEK inhibition demonstrates enhanced efficacy while mitigating paradoxical MAPK pathway activation that can occur with BRAF inhibitor monotherapy, thereby reducing characteristic cutaneous toxicities. Second, in tumors with primary or acquired resistance to targeted therapies, dual pathway inhibition can overcome compensatory mechanisms that maintain survival signaling. Third, emerging evidence suggests that MEK inhibition can modulate the tumor immune microenvironment, potentially synergizing with immunotherapeutic approaches. These mechanistic insights have driven the clinical development of this compound combination regimens across multiple cancer types, with particular success in BRAF-mutant melanoma, non-small cell lung cancer (NSCLC), and other solid tumors with MAPK pathway alterations.
The most extensively studied combination for this compound is with the BRAF inhibitor encorafenib. This combination has demonstrated significant clinical efficacy across multiple BRAF V600-mutant malignancies and represents a standard-of-care approach in this molecularly defined patient population.
Table 1: Clinical Efficacy of Encorafenib + this compound in BRAF V600-Mutant Cancers
| Cancer Type | Study (Phase) | Patient Population | ORR | Median PFS | Median OS | Key Safety Events |
|---|---|---|---|---|---|---|
| Metastatic Melanoma | COLUMBUS (Phase III) | Unresectable/metastatic BRAF V600-mutant melanoma | 63% | 14.9 months | 33.6 months | Fatigue (43%), nausea (44%), diarrhea (38%) [1] |
| Metastatic NSCLC | PHAROS (Phase II) | Treatment-naive BRAF V600E-mutant mNSCLC | 75% | 30.2 months | Not reached | Nausea (52%), diarrhea (44%), fatigue (33%) [2] |
| Metastatic NSCLC | PHAROS (Phase II) | Previously treated BRAF V600E-mutant mNSCLC | 46% | 9.3 months | 22.7 months | Vomiting (30%), CPK elevation [2] |
| Melanoma Brain Metastases | Dutch Registry (Real-World) | BRAF-mutant melanoma with brain metastases | 69.4% | 5.5 months | 11.9 months | Symptomatic BMs, elevated LDH associated with worse outcomes [3] |
| Stage IIB/C Melanoma (Adjuvant) | COLUMBUS-AD (Phase III) | Resected high-risk stage II melanoma | 12-month RFS: 86% | Not reported | Not reported | Grade ≥3 AEs: 24%, discontinuation due to AEs: 33% [4] |
The PHAROS study in BRAF V600E-mutant NSCLC demonstrated particularly impressive outcomes, with treatment-naive patients achieving a median duration of response of 40.0 months and a median progression-free survival of 30.2 months, representing some of the most robust outcomes reported for this patient population. With extended follow-up (minimum 32 months for treatment-naive patients), this combination demonstrated durable efficacy with a manageable safety profile, supporting its role as a first-line option for BRAF V600E-mutant metastatic NSCLC [2]. The three-year overall survival probability was 53% in treatment-naive patients and 29% in previously treated patients, highlighting the substantial clinical benefit of this targeted combination [2].
In the real-world setting, the Dutch Melanoma Treatment Registry analysis confirmed the activity of encorafenib plus this compound in patients with BRAF-mutant melanoma brain metastases, demonstrating an objective response rate of 69.4% despite the challenging clinical scenario of central nervous system involvement. This study identified key prognostic factors, with patients having asymptomatic brain metastases showing significantly better outcomes (median OS 20.5 months) compared to those with symptomatic brain metastases (median OS 10.7 months) [3]. Additional factors associated with worse survival included age ≥70 years, ECOG PS ≥2, and elevated LDH levels [3].
Beyond BRAF inhibitors, this compound has been investigated in combination with various other therapeutic classes, including immunotherapy, chemotherapy, and other targeted agents, with the goal of overcoming resistance mechanisms and expanding therapeutic applications.
Table 2: Novel this compound Combinations in Clinical Development
| Combination Partner | Cancer Type | Study (Phase) | Key Findings | Recommended Phase II Dose |
|---|---|---|---|---|
| Pembrolizumab (anti-PD-1) | Metastatic Triple-Negative Breast Cancer | Phase I/II | ORR: 30.4% (45.5% in patients without liver mets); durable responses >12 months in 80% of responders | This compound 30 mg BID + Pembrolizumab 200 mg Q3W [5] |
| FOLFOX (chemotherapy) | Metastatic Colorectal Cancer | Phase I | Disease control in 9/13 evaluable patients; median PFS 3.5 months | This compound 45 mg BID continuously with FOLFOX [6] |
| Imatinib (KIT inhibitor) | Advanced GIST (SDH-deficient) | Phase Ib | Promising activity in SDH-deficient GIST; median PFS 45.1 months | This compound 45 mg BID + Imatinib 400 mg daily [7] |
| Buparlisib (PI3K inhibitor) | Advanced Solid Tumors (RAS/RAF) | Phase Ib | Activity in RAS/BRAF ovarian cancer (6 PRs); continuous dosing limited by toxicity | Buparlisib 80 mg QD + this compound 45 mg BID [8] |
The combination of This compound with pembrolizumab in metastatic triple-negative breast cancer demonstrated particularly intriguing efficacy, with an objective response rate of 30.4% that increased to 45.5% in patients without liver metastases [5]. Notably, among responding patients, 80% experienced durations of response exceeding 12 months, with many responses ongoing even after treatment discontinuation (range 5.4-69.0 months) [5]. This suggests the potential for long-term disease control with this chemotherapy-free combination. The study also provided insights into potential biomarkers, as patients with PD-L1-positive tumors (MPS ≥10) had a markedly higher response rate of 66.7%, though clinical benefit was still observed in 25% of patients with PD-L1-negative tumors [5].
In gastrointestinal stromal tumors (GIST), the combination of This compound with imatinib showed promising activity specifically in the succinate dehydrogenase (SDH)-deficient subtype, which is known to be resistant to imatinib monotherapy [7]. The median progression-free survival of 45.1 months in this patient population is notable given the lack of effective standard options for SDH-deficient GISTs [7]. This efficacy is mechanistically supported by preclinical data demonstrating that combined KIT and MEK inhibition synergistically targets the lineage-specific master transcription factor ETV1 in GIST pathogenesis [7].
Encorafenib + this compound for BRAF-Mutant Cancers: The established regimen consists of encorafenib 450 mg orally once daily (six 75 mg capsules) combined with This compound 45 mg orally twice daily (three 15 mg tablets approximately 12 hours apart) [1]. Both medications can be taken with or without food. If this compound is withheld for toxicity, the encorafenib dose should be reduced to 300 mg once daily to minimize toxicity risk while maintaining single-agent activity [1].
This compound + Pembrolizumab for TNBC: The recommended phase II dose established was This compound 30 mg twice daily continuously with standard pembrolizumab 200 mg intravenously every 3 weeks [5]. The lower this compound dose (compared to the 45 mg BID used with encorafenib) was necessary to maintain a manageable safety profile while preserving efficacy in combination with immunotherapy.
This compound with FOLFOX for mCRC: The maximum tolerated dose was This compound 45 mg twice daily continuously in combination with standard FOLFOX chemotherapy administered every 2 weeks [6]. Pharmacokinetic analyses demonstrated no significant interactions between this compound and the components of FOLFOX (5-FU, oxaliplatin).
The safety profile of this compound combinations is generally manageable with appropriate monitoring and proactive management. The most frequent treatment-related adverse events across studies include nausea (52%), diarrhea (44%), fatigue (33%), and vomiting (30%) [2]. Several key toxicities require specific monitoring and management strategies:
Ocular Toxities: Serous retinopathy occurs in approximately 20% of patients receiving encorafenib plus this compound [1]. Patients should undergo comprehensive ophthalmologic examination at baseline and regularly during treatment, with urgent evaluation for any visual disturbances. In most cases, retinopathy is reversible with dose modification or treatment interruption.
Cardiac Toxicity: Left ventricular dysfunction has been reported in 8% of patients receiving the encorafenib/binimetinib combination [1]. Baseline echocardiogram with assessment of left ventricular ejection fraction (LVEF) is recommended, with repeat evaluations every 3 months during treatment and as clinically indicated.
Musculoskeletal Effects: Creatine phosphokinase (CPK) elevation is a class effect of MEK inhibitors, occurring in up to 54% of patients receiving this compound 45 mg BID [6]. Regular monitoring of CPK levels is recommended, with dose modifications for grade 2 or higher elevations. Patients should be advised to report any muscle pain or weakness promptly.
Hepatic Toxicity: Liver function test abnormalities (increased ALT/AST) have been observed across this compound studies. Baseline assessment with regular monitoring of LFTs is recommended, with dose modifications for grade 2 or higher elevations.
Table 3: Management of Common this compound-Related Toxicities
| Toxicity Type | Monitoring Recommendation | Dose Modification Guidelines |
|---|---|---|
| Serous Retinopathy | Baseline and periodic ophthalmologic exams; prompt evaluation for visual changes | First occurrence: Interrupt this compound until recovery, then resume at same or reduced dose; recurrent: permanently discontinue |
| LVEF Dysfunction | Echocardiogram at baseline, every 3 months during treatment | Asymptomatic absolute decrease >10% from baseline and below LLN: interrupt this compound; symptomatic CHF: permanently discontinue |
| CPK Elevation | Baseline and periodic CPK monitoring | Grade 2: Interrupt until <2.5x ULN, then resume at same dose; Grade 3-4: Interrupt until <2.5x ULN, then resume at reduced dose or discontinue |
| Hepatotoxicity | Baseline and monthly LFTs | Grade 2: Interrupt until recovery to Grade 0-1, then resume at reduced dose; Grade 3-4: Permanently discontinue |
The identification of effective this compound combinations begins with systematic preclinical screening. The following protocol outlines a comprehensive approach for evaluating this compound combinations in vitro:
Cell Viability and Synergy Analysis:
Pharmacodynamic Marker Assessment:
Animal Model Establishment:
Treatment Groups and Dosing:
Endpoint Assessment:
For clinical translation of this compound combinations, several design elements require special consideration:
Phase I Dose Escalation:
Pharmacokinetic Assessment:
Biomarker Correlative Studies:
The therapeutic efficacy of this compound combinations stems from its targeted inhibition of key signaling pathways central to cancer pathogenesis. The molecular interactions and pathway relationships can be visualized as follows:
Diagram 1: Mechanism of this compound combination therapies showing targeted inhibition of oncogenic signaling pathways with color coding: red for pathway components, blue for therapeutic inhibitors, and green for biological processes.
This compound specifically targets the MAPK signaling pathway downstream of BRAF, inhibiting MEK1/2 kinase activity and preventing phosphorylation of ERK1/2. In BRAF V600-mutant cancers, combination with encorafenib provides dual blockade of this hyperactive pathway, resulting in enhanced antitumor activity and prevention of resistance mechanisms that often emerge with single-agent BRAF inhibition [1]. The combination demonstrates particularly prolonged target suppression due to the extended dissociation half-life of encorafenib (>30 hours) compared to other BRAF inhibitors [1].
In the context of immunotherapy combinations, preclinical studies demonstrate that MEK inhibition can increase MHC expression and PD-L1 upregulation on tumor cells via STAT activation, potentially sensitizing tumors to immune checkpoint blockade [5]. Additionally, MEK inhibitors can protect T-cells from activation-induced cell death, potentially enhancing the durability of antitumor immune responses [5]. These mechanistic insights provide the rationale for the observed clinical efficacy of this compound plus pembrolizumab in triple-negative breast cancer, particularly the durable responses observed even after treatment discontinuation.
For combination with PI3K inhibitors like buparlisib, the rationale stems from frequent co-activation and crosstalk between the MAPK and PI3K pathways in multiple cancer types [8]. Dual pathway inhibition can overcome compensatory signaling that limits the efficacy of single-agent targeted therapy. However, the clinical development of this combination has been challenged by overlapping toxicities, necessitating alternative scheduling approaches such as intermittent dosing [8].
Several promising research directions are emerging for this compound combination therapy that warrant further investigation:
Novel Combination Partners: Beyond established combinations, research is exploring this compound with CDK4/6 inhibitors in RAS-mutant cancers, HER2-targeted agents in resistant HER2-positive breast cancer, and antibody-drug conjugates to enhance payload delivery and efficacy.
Intermittent Dosing Strategies: To mitigate cumulative toxicities while maintaining efficacy, alternative scheduling approaches are being investigated. The phase I trial of this compound with FOLFOX explored both continuous and intermittent this compound dosing (days 1-5 weekly for 3 out of 4 weeks) [6], while the combination with buparlisib utilized pulsatile dosing schedules to manage overlapping toxicities [8].
Biomarker Development: Current efforts focus on identifying predictive biomarkers beyond simple mutation status. These include gene expression signatures of pathway activation, dynamic changes in circulating tumor DNA, and functional imaging biomarkers to monitor early response. The observation that patients without liver metastases derived greater benefit from this compound/pembrolizumab in TNBC suggests that tumor location may serve as a clinical biomarker warranting validation [5].
Translational Models: Advanced preclinical models including patient-derived organoids and humanized mouse models (for immunotherapy combinations) are being employed to better predict clinical efficacy and identify rational combinations before human trials.
The continued refinement of this compound combination therapies holds significant promise for expanding treatment options across multiple cancer types, particularly in molecularly defined subsets with limited current options. The application of sophisticated biomarker strategies and innovative trial designs will be crucial to fully realize the potential of these targeted combination approaches.
The binimetinib and encorafenib combination represents a targeted therapeutic approach that simultaneously inhibits two critical kinases in the MAPK signaling pathway (RAS/RAF/MEK/ERK), which is frequently hyperactivated in various cancers due to BRAF mutations [1]. This pathway regulates fundamental cellular processes including growth, differentiation, proliferation, and survival [2]. The molecular mechanism involves complementary inhibition:
Encorafenib is a BRAF kinase inhibitor that selectively targets BRAF V600E mutant protein, as well as wild-type BRAF and CRAF [1]. By binding to BRAF V600E, encorafenib blocks the abnormal signaling that drives tumor cell proliferation and survival.
This compound targets MEK1 and MEK2 downstream of BRAF in the MAPK pathway, reducing levels of phosphorylated ERK and providing dual pathway inhibition [1]. This dual targeting strategy enhances antitumor activity and delays the emergence of resistance commonly observed with BRAF inhibitor monotherapy [1].
In BRAF V600-mutant tumors, the constitutive activation of the MAPK pathway drives uncontrolled cellular proliferation. The combination therapy effectively suppresses this signaling through complementary mechanisms, resulting in greater antiproliferative activity in BRAF mutation-positive cell lines and enhanced antitumor efficacy in BRAF V600E-mutant xenograft models compared to either agent alone [1].
The encorafenib and this compound combination has demonstrated substantial efficacy in BRAF V600-mutant metastatic melanoma across multiple clinical trials. In the phase 3 COLUMBUS study, this combination showed superior progression-free survival compared to vemurafenib monotherapy, establishing it as a standard of care option [3]. Real-world evidence from the BECARE trial in Spain further confirmed these findings, showing consistent effectiveness in diverse patient populations encountered in clinical practice [4].
The BECARE study, which included 117 patients with unresectable or metastatic BRAF V600-mutant melanoma, reported particularly noteworthy outcomes. Patients receiving the combination as first-line treatment achieved an objective response rate of 75% with a median progression-free survival of 12 months. Even in patients who had progressed on prior immune checkpoint inhibitors, the combination demonstrated substantial activity with an ORR of 77.8% and median PFS of 12.5 months [4]. Notably, the regimen also showed efficacy in challenging patient subgroups, including those with brain metastases, where it achieved an ORR of 70.8% and median PFS of 6.3 months [4].
Table 1: Efficacy of Encorafenib + this compound in Metastatic Melanoma
| Trial | Patient Population | Sample Size | ORR (%) | Median PFS (months) | Median OS (months) |
|---|---|---|---|---|---|
| COLUMBUS [3] | Advanced BRAF V600-mutant melanoma | 192 | 63 | 14.9 | 33.6 |
| BECARE 1L [4] | First-line metastatic melanoma | 89 | 75 | 12.0 | Not reached |
| BECARE 2L [4] | After ICI progression | 28 | 77.8 | 12.5 | Not reached |
| BECARE with brain mets [4] | Brain metastases | 24 | 70.8 | 6.3 | Not reached |
Long-term follow-up data from the COLUMBUS study demonstrated durable responses with a 5-year overall survival rate of 35% [4], confirming the sustained benefit of this targeted combination in a population with historically poor outcomes.
Recent evidence supports the use of encorafenib and this compound in the adjuvant setting for high-risk early-stage melanoma. The phase 3 EORTC-2139-MG/COLUMBUS-AD trial evaluated 12 months of encorafenib plus this compound versus placebo in patients with completely resected stage IIB or IIC BRAF V600-mutant melanoma [5].
The trial demonstrated significant improvement in recurrence-free survival, with the combination therapy achieving 86% 12-month RFS compared to 70% with placebo [5]. The study also showed improvement in distant metastasis-free survival, with 92% 12-month DMFS for the combination group versus 82% for the placebo group [5]. These findings suggest that encorafenib plus this compound represents a promising adjuvant treatment option for high-risk stage II melanoma patients with BRAF mutations, potentially reducing the risk of recurrence and distant metastasis in this population with historically high relapse rates.
Based on results from the phase 2 PHAROS trial, encorafenib plus this compound received FDA approval in October 2023 for the treatment of BRAF V600E-mutant metastatic NSCLC [2]. The PHAROS study evaluated the combination in both treatment-naïve and previously treated patients with BRAF V600E-mutant metastatic NSCLC, demonstrating substantial antitumor activity.
In treatment-naïve patients (n=59), the regimen achieved an objective response rate of 75%, with 15% achieving complete responses and 59% achieving partial responses [2]. The median duration of response was not reached, indicating durable responses, and median progression-free survival was also not estimable at the time of reporting [2]. In previously treated patients (n=39), the combination still demonstrated substantial efficacy with an ORR of 46% and median duration of response of 16.7 months [2].
Table 2: Efficacy in BRAF V600E-Mutant Metastatic NSCLC (PHAROS Trial) [2]
| Parameter | Treatment-Naïve (n=59) | Previously Treated (n=39) |
|---|---|---|
| ORR, % (95% CI) | 75 (62-85) | 46 (30-63) |
| Complete Response, % | 15 | 10 |
| Partial Response, % | 59 | 36 |
| Stable Disease, % | 17 | 33 |
| Median DOR, months | Not estimable | 16.7 |
| Median PFS, months | Not estimable | 9.3 |
These results position encorafenib plus this compound as an important therapeutic option for patients with BRAF V600E-mutant NSCLC, both in the first-line and previously treated settings.
In BRAF V600E-mutant metastatic colorectal cancer, encorafenib is approved in combination with cetuximab, with this compound showing potential value in triplet regimens. The phase 2 ANCHOR-CRC trial investigated the triplet combination of encorafenib, this compound, and cetuximab in previously untreated BRAF V600E-mutant metastatic colorectal cancer [6].
This study demonstrated a confirmed objective response rate of 47.8%, with an additional 40.2% of patients achieving stable disease, resulting in a disease control rate of 88% [6]. The median progression-free survival was 5.8 months, and median overall survival was 17.2 months [6]. These results compare favorably with historical chemotherapy-based regimens in this poor-prognosis population, where conventional chemotherapy typically yields response rates of approximately 19-51% and median overall survival of 14-16.8 months [6].
The rationale for the triplet combination stems from the understanding that BRAF inhibition alone in colorectal cancer leads to feedback activation of EGFR signaling, which can be overcome by simultaneous EGFR inhibition with cetuximab and enhanced MAPK pathway blockade with this compound [6]. These findings support further investigation of this compound in colorectal cancer, particularly in triplet regimens.
Purpose: To evaluate the inhibitory effects of encorafenib, this compound, and their combination on the proliferation of BRAF V600E-mutant cell lines.
Materials and Reagents:
Methodology:
Expected Outcomes: Encorafenib and this compound should demonstrate greater antiproliferative activity in combination than either agent alone in BRAF V600E-mutant cell lines, with synergistic effects (CI<1) observed at multiple effect levels [1].
Purpose: To evaluate the antitumor activity of encorafenib and this compound in patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models of BRAF V600E-mutant cancers.
Materials:
Methodology:
Expected Outcomes: The combination should result in significantly greater tumor growth inhibition compared to either monotherapy, with associated decreases in pERK and Ki67 staining, indicating effective MAPK pathway suppression [1].
Purpose: To evaluate target engagement and pathway modulation in tumor tissue and surrogate tissues.
Methodology:
Interpretation: Effective target engagement is demonstrated by decreased pERK levels following treatment, with the combination expected to show more complete and sustained pathway suppression compared to monotherapy approaches.
The safety profile of encorafenib and this compound is characterized by manageable toxicities that are consistent with the known effects of BRAF and MEK inhibition. Understanding and proactively managing these adverse events is crucial for maintaining patients on effective doses and optimizing treatment outcomes.
Across clinical trials, the most frequently observed adverse events with the encorafenib and this compound combination include fatigue, nausea, diarrhea, vomiting, abdominal pain, arthralgia, rash, and serous retinopathy [3] [2]. In the PHAROS study of NSCLC patients, the most common all-causality adverse events occurring in ≥25% of patients included fatigue, nausea, diarrhea, musculoskeletal pain, vomiting, abdominal pain, visual impairment, dyspnea, rash, constipation, and cough [2].
The COLUMBUS study in melanoma provided detailed safety data showing that the combination had a distinct toxicity profile compared to other BRAF/MEK inhibitor combinations. Notably, the incidence of pyrexia was lower with encorafenib and this compound (18%) compared to vemurafenib (30%), and photosensitivity was substantially less frequent (5% versus 30%) [3]. However, serous retinopathy was more common with the combination (20%) compared to encorafenib monotherapy (2%) or vemurafenib (2%), though no patients discontinued treatment due to this side effect [3].
Table 3: Common Adverse Events with Encorafenib + this compound Combination
| Adverse Event | All Grades Incidence (%) | Grade ≥3 Incidence (%) | Management Recommendations |
|---|---|---|---|
| Fatigue | 43-63 | 2-6 | Dose modification; schedule activity |
| Nausea | 41-50 | 1-3 | Anti-emetics; take with food |
| Diarrhea | 36-67 | 2-10 | Antidiarrheals; hydration |
| Serous retinopathy | 20 | <1 | Ophthalmologic evaluation; dose modification |
| Arthralgia | 26-33 | 1-2 | Analgesics; dose modification |
| Rash | 22-40 | 1-3 | Topical corticosteroids; antihistamines |
| Pyrexia | 18-22 | 0-1 | Antipyretics; rule out infection |
| Visual impairment | 20 | <1 | Ophthalmologic evaluation |
Laboratory abnormalities observed with encorafenib and this compound include increased creatine phosphokinase (CPK), increased liver enzymes (AST/ALT), anemia, lymphopenia, and elevated gamma-glutamyl transferase (GGT) [2]. In the BECARE real-world study, transaminitis was the most frequent grade ≥3 laboratory abnormality, occurring in 9.4% of patients [4].
Dose modifications are frequently employed to manage adverse events while maintaining treatment efficacy. In the PHAROS study, adverse events led to dose interruption of encorafenib in 59% of patients, with diarrhea being the most common cause (17%) [2]. Dose reduction of encorafenib was required in 30% of patients, with diarrhea and nausea (8% each) being the most frequent reasons [2]. Permanent discontinuation due to adverse events occurred in 16% of patients [2].
Proactive management strategies are essential for optimizing the risk-benefit profile of this combination:
The BECARE real-world study confirmed the manageable safety profile of the combination in routine clinical practice, with grade ≥3 treatment-related adverse events reported in only 14.5% of patients [4]. This consistency between clinical trials and real-world experience underscores the predictable and manageable nature of toxicities associated with this combination.
The encorafenib and this compound combination has received regulatory approval in multiple regions for specific BRAF-mutant malignancies, accompanied by requirements for validated companion diagnostics to identify appropriate patient populations.
Unresectable or metastatic melanoma with BRAF V600E or V600K mutation: Approved based on the COLUMBUS trial, which demonstrated superior progression-free and overall survival compared to vemurafenib [3].
Metastatic NSCLC with BRAF V600E mutation: Approved by the FDA in October 2023 based on results from the phase 2 PHAROS trial, which showed substantial response rates in both treatment-naïve and previously treated patients [2].
Adjuvant treatment of stage IIB/IIC melanoma with BRAF V600E/K mutation: Recent positive results from the COLUMBUS-AD trial support this emerging indication, showing improved recurrence-free survival compared to placebo [5].
Approval of encorafenib and this compound is contingent upon confirmation of BRAF V600E or V600K mutation using FDA-approved tests. The companion diagnostics validated for use with this combination include:
These tests utilize various platforms including next-generation sequencing, PCR, and immunohistochemistry to detect BRAF V600 mutations in tumor tissue. The European Medicines Agency also requires confirmation of BRAF V600 mutation prior to treatment initiation [4].
The molecular mechanism of encorafenib and this compound can be visualized through their coordinated inhibition of the MAPK signaling pathway, as depicted in the following diagram:
This diagram illustrates how the BRAF V600E mutation leads to constitutive activation of the MAPK pathway, and the complementary inhibition points of encorafenib (targeting mutant BRAF) and this compound (targeting MEK downstream). The dual inhibition strategy provides more complete pathway suppression and helps prevent or delay the emergence of resistance mechanisms that often limit the efficacy of BRAF inhibitor monotherapy.
The encorafenib and this compound combination represents a scientifically validated approach for targeting BRAF V600-mutant cancers through coordinated inhibition of the MAPK pathway. The robust efficacy demonstrated across multiple cancer types, including melanoma, NSCLC, and colorectal cancer, highlights the importance of this therapeutic strategy in precision oncology.
The manageable safety profile and availability of well-defined management algorithms for associated toxicities make this combination a viable option in both metastatic and adjuvant settings. Ongoing research continues to explore potential expansions of its clinical utility, including novel combinations with other targeted agents and immunotherapies.
For researchers and drug development professionals, these application notes and protocols provide a comprehensive framework for investigating the mechanistic basis, antitumor activity, and optimal clinical application of this targeted combination therapy. The continued refinement of patient selection criteria and biomarker development will further enhance the therapeutic index of this regimen in appropriately selected patient populations.
Binimetinib (MEKTOVI) is an oral, small-molecule, ATP-uncompetitive inhibitor that selectively targets mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), key components of the MAPK signaling pathway (RAF-MEK-ERK cascade). This pathway plays a fundamental role in regulating cellular processes including proliferation, differentiation, and survival, and its constitutive activation is a hallmark of many cancers, particularly melanoma. Approximately 50% of cutaneous melanomas harbor activating mutations in the BRAF gene, while approximately 25% exhibit NRAS mutations, both leading to hyperactivation of the MAPK pathway and uncontrolled tumor growth. This compound exerts its anti-tumor effect by binding to MEK1/2, thereby inhibiting the phosphorylation and activation of downstream ERK1/2. This inhibition results in G1 cell cycle arrest, induction of apoptosis, and reduced production of pro-inflammatory cytokines in tumor cells that are dependent on this oncogenic pathway [1] [2] [3].
The specificity of this compound for MEK1/2 is high, with an IC50 of 12 nM in enzymatic assays, and it demonstrates minimal off-target activity against a panel of 220 other kinases. Preclinical studies in BRAF- and NRAS-mutant melanoma cell lines showed concentration-dependent inhibition of cell proliferation (IC50 range: 30-250 nM). Furthermore, in murine xenograft models, this compound administration resulted in dose-dependent tumor growth inhibition at doses ranging from 3 to 30 mg/kg daily [1]. Based on this strong preclinical rationale and subsequent clinical trial data, this compound was approved by the U.S. Food and Drug Administration (FDA) in June 2018 for use in combination with the BRAF inhibitor encorafenib for the treatment of patients with unresectable or metastatic melanoma harboring a BRAF V600E or V600K mutation, as detected by an FDA-approved test [1] [3].
The following diagram illustrates the mechanistic role of this compound within the MAPK pathway and its therapeutic context:
The clinical development of this compound, particularly in combination with encorafenib, has been evaluated in several pivotal trials that established its efficacy and safety profile in BRAF V600-mutant metastatic melanoma. The COLUMBUS trial (NCT01909453) was a landmark two-part, randomized, open-label phase III study that demonstrated the superiority of the combination over vemurafenib monotherapy. Part 1 of this trial showed that encorafenib (450 mg once daily) plus this compound (45 mg twice daily) significantly improved median Progression-Free Survival (PFS) to 14.9 months, compared to 7.3 months for vemurafenib alone (hazard ratio [HR] 0.54, 95% CI 0.41-0.71). The Overall Response Rate (ORR) for the combination was 64%, with a median Duration of Response (DOR) of 16.6 months [1].
More recent data from the SECOMBIT trial (NCT02631447), a randomized, three-arm, open-label phase II study, has provided crucial insights into sequencing strategies for targeted therapy and immunotherapy. This trial investigated the sequential use of encorafenib plus this compound with ipilimumab plus nivolumab in patients with previously untreated, metastatic BRAF V600-mutant melanoma. With a median follow-up of 32.2 months, the 2-year Overall Survival (OS) rates were 65% for Arm A (targeted therapy until progression, then immunotherapy), 73% for Arm B (immunotherapy until progression, then targeted therapy), and 69% for Arm C (a "sandwich" arm: 8 weeks of targeted therapy, then immunotherapy until progression, then targeted therapy). The 3-year OS rates were 54%, 62%, and 60% for Arms A, B, and C, respectively. These results demonstrate that all sequencing approaches provide clinically meaningful survival benefits, offering valuable flexibility in treatment strategy [4].
Table 1: Key Efficacy Outcomes from Pivotal this compound Clinical Trials in Melanoma
| Trial (Phase) | Regimen | Median PFS (Months) | ORR (%) | Median DOR (Months) | OS Rate (2-Year) |
|---|---|---|---|---|---|
| COLUMBUS (III) [1] | Encorafenib + this compound | 14.9 | 64 | 16.6 | Not Specified |
| COLUMBUS (III) [1] | Vemurafenib (Control) | 7.3 | 51 | 12.3 | Not Specified |
| SECOMBIT (II) - Arm A [4] | E+B → Ipi+Nivo (at PD) | Not Reported | Not Reported | Not Reported | 65% |
| SECOMBIT (II) - Arm B [4] | Ipi+Nivo → E+B (at PD) | Not Reported | Not Reported | Not Reported | 73% |
| SECOMBIT (II) - Arm C [4] | E+B (8 wks) → Ipi+Nivo → E+B | Not Reported | Not Reported | Not Reported | 69% |
| Phase I in mCRC (I) [5] | This compound + FOLFOX | 3.5 (Continuous) | Not Reported | Not Reported | Not Applicable |
Abbreviations: PFS: Progression-Free Survival; ORR: Overall Response Rate; DOR: Duration of Response; OS: Overall Survival; E+B: Encorafenib + this compound; Ipi+Nivo: Ipilimumab + Nivolumab; PD: Progressive Disease; wks: weeks.
The SECOMBIT trial design and its key sequencing strategies can be visualized as follows:
The recommended phase II dose (RP2D) and the FDA-approved dosage for this compound in the treatment of metastatic melanoma is 45 mg orally twice daily when used in combination with encorafenib. This dosage was established based on phase I trials which determined the maximum tolerated dose (MTD) to be 60 mg twice daily for single-agent this compound; however, the lower dose of 45 mg twice daily was selected as the RP2D due to a more favorable long-term safety profile and a reduction in dose-limiting toxicities, particularly retinal events [1] [5]. The drug demonstrates dose-proportional pharmacokinetics, with an oral bioavailability of at least 50% and a median time to maximum concentration (T~max~) of 1.6 hours. Its terminal half-life is approximately 3.5 hours, supporting a twice-daily dosing schedule. This compound is primarily metabolized by glucuronidation (UGT1A1) and is eliminated via feces (62%, 32% as unchanged drug) and urine (31%, 6.5% as unchanged drug) [1] [3].
The safety profile of this compound is characterized by manageable, class-specific adverse events. Combination therapy with encorafenib and this compound requires proactive monitoring and supportive care. The most common treatment-related adverse events (AEs) include fatigue, nausea, diarrhea, and vomiting. Key laboratory abnormalities can include elevated creatine phosphokinase (CPK) and elevated liver function tests (LFTs). Of particular note are dermatologic events (e.g., rash), ocular events (e.g., blurred vision, serous retinopathy), and cardiovascular events (e.g., hypertension, left ventricular dysfunction) [1] [5] [3]. The phase I trial of this compound with FOLFOX reported that rash was the most common this compound-related toxicity (85% grade 1-2, 8% grade 3 in the 45 mg BID cohort), while CPK elevation was also frequently observed (54% grade 1-2, 15% grade 3 in the same cohort) [5]. Retinal vein occlusion (RVO) is a less common but serious toxicity that necessitates immediate and permanent discontinuation of this compound.
Table 2: Management of Common Adverse Events with this compound Therapy
| Adverse Event | Grade 1-2 Management | Grade 3-4 Management |
|---|---|---|
| Rash/Dermatologic | Topical corticosteroids, emollients, antipruritics. | Dermatology consultation; Withhold this compound until Grade ≤1, then resume at same or reduced dose (30 mg BID). |
| CPK Elevation | Monitor for symptoms of myositis (muscle pain, weakness). | Withhold this compound until Grade ≤1, then resume at same or reduced dose (30 mg BID). |
| Ocular Toxicity | Ophthalmologic evaluation for blurred vision or other visual disturbances. | For RVO: Permanently discontinue this compound. For other events, withhold until resolved, then consider resumption. |
| GI Toxicity (Nausea/Diarrhea) | Prophylactic antiemetics; loperamide for diarrhea; ensure hydration. | Withhold this compound until Grade ≤1, then resume at same or reduced dose. Provide IV hydration if severe. |
| Cardiac Toxicity (e.g., LVEF decrease) | Monitor LVEF as clinically indicated. | Withhold this compound if symptomatic or absolute LVEF drop >10%. Discontinue if no recovery. |
| Hypertension | Initiate or adjust antihypertensive medication. | Withhold this compound if severe hypertension not controlled by medication; resume once controlled. |
When designing clinical trials that incorporate this compound, either as a single agent or in combination, several critical elements must be addressed in the protocol. Patient selection is paramount, and enrollment should be restricted to patients with confirmed BRAF V600E or V600K mutations via a validated, FDA-approved companion diagnostic test. Key exclusion criteria must include a history of retinal vein occlusion (RVO) or current risk factors for RVO, as well as uncontrolled cardiovascular conditions such as heart failure or recent acute coronary syndrome. Given the potential for hepatotoxicity, LFTs must be monitored regularly, and protocols should specify clear guidelines for dose modification based on the severity of the observed abnormalities [1] [3].
The recommended starting dose for this compound in phase I trials is 45 mg orally twice daily in continuous 21-day cycles. For combination therapy with encorafenib, the recommended dose is encorafenib 450 mg once daily plus this compound 45 mg twice daily. The phase I trial of this compound with FOLFOX established that this dose is feasible for combination with cytotoxic chemotherapy as well [5]. The protocol must define a comprehensive Dose-Limiting Toxicity (DLT) observation period, typically the first cycle (28 days), and detail specific rules for dose escalation, reduction, and treatment delays. Predefined dose reduction levels for this compound should be included, typically proceeding from 45 mg BID to 30 mg BID, and then to 15 mg BID if intolerability persists. Permanent discontinuation is required for confirmed RVO, symptomatic cardiomyopathy, or other life-threatening AEs.
Pharmacokinetic (PK) and pharmacodynamic (PD) assessments are integral to early-phase trial design. Key PK parameters to evaluate include maximum concentration (C~max~), time to C~max~ (T~max~), area under the concentration-time curve (AUC), and terminal half-life (t~1/2~). A primary PD biomarker for demonstrating target engagement is the reduction in levels of phosphorylated ERK (pERK) in paired tumor biopsies. Additional exploratory biomarker analyses may include pre-treatment and on-treatment tumor genetic profiling to identify mechanisms of innate or acquired resistance. The SECOMBIT trial underscores the importance of considering sequencing strategies with immunotherapy in the overall trial design, as this can significantly impact long-term survival outcomes [1] [4].
This compound, in combination with encorafenib, represents a highly effective targeted therapy option for patients with BRAF-mutant metastatic melanoma, offering a durable response and a manageable safety profile. The design of clinical trials involving this compound must be meticulously planned, with careful attention to patient selection, dosing schedules, proactive toxicity management, and robust biomarker analysis. The emerging data from trials like SECOMBIT highlight the evolving treatment landscape, where strategic sequencing of targeted therapy and immunotherapy can further optimize patient outcomes. As research continues, future clinical trials should explore this compound's potential in other MAPK-driven malignancies and in novel combination regimens to overcome resistance and broaden its therapeutic applicability.
The primary clinical evidence for Binimetinib in NRAS-mutant melanoma comes from the phase 3 NEMO trial. The table below summarizes its key efficacy outcomes compared to standard chemotherapy [1].
| Parameter | This compound (N=269) | Dacarbazine (N=133) |
|---|---|---|
| Median Progression-Free Survival (PFS) | 2.8 months | 1.5 months |
| Hazard Ratio (HR) for PFS | 0.62 (95% CI: 0.47–0.80) | -- |
| Overall Response Rate (ORR) | 15% | 7% |
| Common Adverse Events (AEs) | Creatine phosphokinase (CPK) elevation, acneiform dermatitis, diarrhea, peripheral edema, retinal pigment epithelial detachment | -- |
Despite the statistically significant improvement over dacarbazine, the modest median PFS of 2.8 months highlights the challenge of rapid acquired resistance. Consequently, this compound is often considered after the failure of immunotherapy or in the context of clinical trials [1] [2].
Current research focuses on combination therapies to enhance the efficacy of this compound and delay resistance. The following table outlines key strategies under investigation.
| Strategy | Mechanism/Rationale | Example & Key Findings |
|---|---|---|
| Intermittent Dosing | Prevents resistance by exploiting fitness deficit of drug-resistant cells during treatment breaks [3]. | Case reports of long-term response with schedule of 2-3 weeks on/1 week off; managed toxicity and prolonged disease control [3]. |
| HDAC Inhibition | HDAC inhibitors suppress DNA repair pathways, synergizing with MEK inhibition [4]. | Phase 1b/2 NAUTILUS trial: Bocodepsin (HDACi) + this compound; ORR 30%, median PFS 6.7 months [4]. |
| CDK4/6 Inhibition | Co-targeting cell cycle progression; NRAS suppression creates dependency on CDK4 kinase activity [5] [6] [2]. | Preclinical and early clinical studies show promise; identified as a viable future option [5] [2]. |
| Direct NRAS Targeting | Aims to address the root oncogenic driver [6]. | Preclinical studies with Antisense Oligonucleotides (ASOs) show reduced NRAS-mRNA, suppressed tumor growth, and synergy with MEK1/FGFR2/CDK4 inhibitors [6]. |
For researchers investigating this compound and its resistance mechanisms, the following protocols provide a methodological foundation.
This protocol, adapted from studies on BRAF/MEK inhibitor resistance, can be modified for this compound in NRAS-mutant models [7] [8].
This protocol is based on studies testing NRAS-targeting ASOs and can be adapted for this compound combinations [6].
The following diagram illustrates the core signaling pathways driven by mutant NRAS and the specific mechanism of this compound.
Mutant NRAS (most commonly at codon Q61) is locked in its active, GTP-bound state, leading to constitutive signaling through its major downstream effector pathways: the MAPK pathway (RAF-MEK-ERK), the PI3K-AKT pathway, and the RALGEF-RAL pathway [9]. This compound is a selective allosteric inhibitor of MEK1/2, effectively blocking the MAPK pathway downstream of NRAS and CRAF, thereby inducing apoptosis and cell cycle arrest in NRAS-mutant melanoma cells [9] [3] [2].
The BRAF V600E mutation is a class I BRAF mutation found in approximately 2% of NSCLC cases, predominantly in adenocarcinomas [1] [2]. This specific point mutation results in a valine-to-glutamic acid substitution at codon 600, transforming the BRAF kinase into a constitutively active monomer that functions independently of RAS signaling [1] [3]. The hyperactive BRAF V600E mutant protein drives oncogenesis through the MAPK signaling pathway (RAS-RAF-MEK-ERK), leading to uncontrolled cellular growth, proliferation, and survival [1] [4].
Monotherapy with BRAF inhibitors, such as vemurafenib or dabrafenib, demonstrated initial efficacy but was limited by the rapid development of resistance, often through reactivation of the MAPK pathway [1] [5]. To overcome this, combination therapy targeting both BRAF and its immediate downstream effector, MEK, was developed. The addition of a MEK inhibitor like binimetinib helps to delay the onset of resistance and also reduces the incidence of certain paradoxical side effects, such as cutaneous squamous cell carcinoma [2] [5]. The combination of encorafenib (a BRAF inhibitor) and this compound (a MEK inhibitor) provides synergistic antitumor activity by imposing a more complete blockade on this critical oncogenic pathway [2].
The phase 2 PHAROS trial (NCT03915951) is the pivotal study supporting the use of encorafenib plus this compound in BRAF V600E-mutant metastatic NSCLC. It is an ongoing, open-label, single-arm, multicenter study [6] [2]. The trial enrolled 98 patients, comprising two key cohorts: 59 treatment-naïve patients and 39 previously treated patients (who had received one prior line of systemic therapy, which could not include a prior BRAF or MEK inhibitor) [6] [2]. Patients with symptomatic brain metastases or leptomeningeal disease were excluded [2].
The regimen consisted of encorafenib 450 mg orally once daily plus This compound 45 mg orally twice daily, continued until disease progression or unacceptable toxicity [2]. The primary endpoint was objective response rate (ORR) as assessed by an independent radiology review [6].
With extended follow-up (minimum of approximately 32 months for treatment-naïve and 22 months for previously treated patients), the PHAROS trial continues to demonstrate robust and durable efficacy [6].
Table 1: Key Efficacy Outcomes from the Updated PHAROS Trial Analysis [6] [4]
| Patient Cohort | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
|---|---|---|---|---|
| Treatment-Naïve | 75% | 40.0 months | 30.2 months | 47.6 months |
| Previously Treated | 46% | 16.7 months | 9.3 months | 22.7 months |
These results establish a new benchmark for targeted therapy in this patient population, with the median overall survival of nearly four years in treatment-naïve patients being particularly notable [4].
The following diagram outlines the clinical patient management protocol based on the PHAROS trial design and clinical guidelines.
The combination of encorafenib and this compound has a manageable safety profile. The most frequent all-causality adverse reactions observed in the PHAROS trial were fatigue (61%), nausea (58%), diarrhea (52%), and musculoskeletal pain (48%) [2]. The most common treatment-related adverse events were nausea (52%), diarrhea (44%), fatigue (33%), and vomiting (30%) [6] [4].
Table 2: Key Monitoring Requirements and Management Strategies for Notable Adverse Reactions [2] [4]
| Adverse Reaction | Monitoring Frequency | Management Strategies |
|---|---|---|
| Cardiomyopathy (Left Ventricular Dysfunction) | Baseline, 1 month after initiation, then every 2-3 months. | Withhold, reduce dose, or permanently discontinue based on severity. |
| Hepatotoxicity | Baseline, monthly during treatment, and as clinically indicated. | Withhold, reduce dose, or permanently discontinue based on severity. |
| Rhabdomyolysis (Elevated CPK) | Baseline, periodically during treatment, and as clinically indicated. | Withhold, reduce dose, or permanently discontinue based on severity. |
| Hemorrhage | As clinically indicated throughout treatment. | Withhold, reduce dose, or permanently discontinue based on severity. |
| Ocular Toxicity (e.g., Serous Retinopathy, Uveitis) | For any visual disturbances; ophthalmologic evaluation within 24 hours for acute vision loss. | Permanently discontinue MEKTOVI for retinal vein occlusion (RVO). Withhold for other ocular toxicities. |
| QTc Prolongation | Baseline and during treatment in patients with pre-existing risk factors. | Monitor ECG and electrolytes. |
| Dermatologic Reactions | Prior to initiation, every 2 months during treatment, and for up to 6 months after discontinuation. | Dermatologic evaluation and excision of suspicious skin lesions. |
In the PHAROS trial, treatment-related adverse events led to dose reductions in 26% of patients and permanent treatment discontinuation in 16% of patients [6]. Gastrointestinal events (diarrhea, nausea) were the most common reasons for dose modifications [2].
The mechanistic rationale for the encorafenib and this compound combination lies in their complementary inhibition of the MAPK pathway, as illustrated below.
Pathway Explanation: In normal physiology (nodes in yellow), the MAPK pathway is transiently activated by growth signals. The BRAF V600E mutation (red node) acts as a constitutively active monomer, bypassing normal regulatory mechanisms and continuously signaling downstream to MEK and ERK, driving oncogenic progression [1] [3]. Encorafenib specifically binds to and inhibits the mutant BRAF V600E protein, while This compound inhibits MEK, the protein immediately downstream of BRAF. This dual blockade (blue arrows) results in a more profound and sustained suppression of the hyperactive MAPK pathway, leading to enhanced antitumor efficacy and helping to delay or overcome resistance mechanisms that often limit the effectiveness of BRAF inhibitor monotherapy [1] [2] [5].
The PHAROS trial establishes encorafenib plus this compound as a standard of care for patients with BRAF V600E-mutant metastatic NSCLC, with unprecedented long-term survival benefits, particularly in the first-line setting [4] [7]. Compared to the earlier approved combination of dabrafenib plus trametinib, encorafenib plus this compound appears to have a distinct toxicity profile, with notably lower rates of pyrexia (fever), which can be a clinically significant and debilitating side effect [5].
Several key challenges and future directions remain:
Summary: This document outlines a methodology for assessing pharmacodynamic (PD) biomarkers to demonstrate target engagement of the MEK1/2 inhibitor Binimetinib in tumor tissue. The protocol is derived from a phase II study in patients with advanced NRAS- or BRAF-mutated melanoma [1]. The core approach involves analyzing paired tumor biopsies collected before and after treatment initiation to measure changes in MAPK pathway signaling.
The following procedures are adapted from the biomarker analysis plan of the referenced phase II trial [1].
1.1 Sample Collection and Handling
1.2 Pharmacodynamic Immunohistochemistry (IHC)
1.3 Genetic Biomarker Analysis
The tables below summarize the expected outcomes and key genetic associations based on the phase II study.
Table 1: Summary of Key Pharmacodynamic and Efficacy Findings
| Assessment Metric | Pre-treatment | Post-treatment | Key Finding |
|---|---|---|---|
| pERK H-Score | Baseline Level | Decreased | Confirms MAPK pathway inhibition [1] |
| DUSP6 H-Score | Baseline Level | Decreased | Confirms MAPK pathway inhibition [1] |
| Correlation with Efficacy | --- | --- | No association found between pERK/DUSP6 reduction and clinical response [1] |
Table 2: Common Genetic Alterations and Potential Associations
| Melanoma Genotype | Frequently Altered Genes | Potential Association with this compound Efficacy |
|---|---|---|
| BRAF-Mutant | CDKN2A/B, PTEN, TRRAP |
Shorter PFS trend in patients with chromosome 7q amplifications [1] |
| NRAS-Mutant | CDKN2A/B, TP53, NOTCH2 |
Reported as common alterations; predictive value requires further study [1] |
The following diagrams, generated using Graphviz, illustrate the mechanistic role of this compound and the experimental workflow.
Diagram 1: this compound Inhibits the MAPK Signaling Pathway
Diagram 2: Biomarker Analysis Workflow
Skin punch biopsies serve as a critical surrogate tissue for assessing pharmacodynamic (PD) effects of binimetinib, a potent and selective oral MEK1/2 inhibitor. These biopsies provide direct evidence of target engagement by measuring the inhibition of the MAPK signaling pathway in normal tissue, which correlates with anti-tumor activity [1]. This approach is particularly valuable in early-phase clinical trials where sequential tumor biopsies may be impractical, allowing researchers to confirm that this compound reaches its intended target at biologically relevant concentrations and to guide dose selection for expansion cohorts [1].
The molecular rationale for this methodology centers on this compound's mechanism of action as an allosteric inhibitor of MEK1/2, key components of the MAPK pathway. By blocking MEK1/2 activation, this compound prevents downstream phosphorylation of ERK, ultimately modulating gene expression patterns that control cellular proliferation, survival, and differentiation [2]. Analysis of skin biopsies provides a direct window into these molecular events, enabling researchers to confirm pathway modulation and optimize dosing regimens for maximal therapeutic effect.
Comparative studies have evaluated multiple processing and storage techniques for skin biopsy specimens intended for molecular analysis. The table below summarizes the performance characteristics of different methods:
Table: Comparison of Skin Biopsy Processing Methods for RNA Analysis
| Processing Method | Average RNA Yield | RNA Quality Score (RQS) | Suitability for NanoString | Practical Considerations |
|---|---|---|---|---|
| Snap Frozen (Liquid Nitrogen) | Variable (19.4-315.5 ng/μL) [3] | 4.8-6.5 [3] | Good (with adequate yield) [3] | Requires immediate access to liquid nitrogen; long-term storage at -80°C |
| RNAlater (24h RT, then -80°C) | Variable [3] | 8.2 ± 1.15 (Highest) [3] | Excellent [3] | Convenient for transport; stable at room temperature for 24 hours |
| DNA/RNA Shield (RT storage) | Consistent concentrations [3] | Consistent RQS [3] | Excellent [3] | Ideal for multi-center trials; no cold chain required |
| TRIzol (then -80°C) | Very low in some samples [3] | Not specifically reported | Good (when yield adequate) [3] | Effective RNA stabilization; requires chloroform separation |
| Formalin-Fixed Paraffin-Embedded (FFPE) | Most consistent concentrations [3] | Good [3] | Good [3] | Enables histopathology correlation; RNA more fragmented |
| Saline (24h RT, then -80°C) | Low [3] | <2 (Lowest) [3] | Poor [3] | Not recommended for RNA studies |
The following workflow diagram illustrates the complete process from biopsy collection to analysis:
Following extraction using appropriate kits (e.g., Maxwell RSC simplyRNA Tissue Kit, Direct-Zol RNA Kit, or RNeasy mini kit), evaluate RNA quality through multiple complementary methods [3]:
The NanoString nCounter platform enables digital multiplex gene expression profiling without amplification, making it ideal for limited biopsy material [3]:
The following diagram illustrates the molecular signaling pathway targeted by this compound and analyzed through skin biopsy:
Table: Troubleshooting Common Issues in Skin Biopsy Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low RNA Yield | Small biopsy size, inefficient extraction, excessive fixation | Use 4 mm punches, optimize extraction protocol, avoid over-fixation |
| Poor RNA Quality | Delayed processing, inappropriate storage, RNase contamination | Process immediately or use stabilizers, employ RNase-free techniques |
| High Sample Variability | Inconsistent biopsy depth, different anatomical sites | Standardize technique, use same anatomical region for serial biopsies |
| Weak PD Signal | Suboptimal timing, inadequate drug exposure | Optimize biopsy timing relative to dosing, confirm patient compliance |
Skin punch biopsies have been successfully implemented across multiple this compound clinical development programs:
FAQ 1: What are the primary molecular mechanisms by which melanoma cells develop resistance to binimetinib in combination therapy?
The primary mechanism is the reactivation of the MAPK signaling pathway despite continued treatment [1] [2]. This can occur through various genetic alterations, including new mutations in genes like NRAS, KRAS, MAP2K1 (MEK1), or MAP2K2 (MEK2), as well as BRAFV600E amplification or alternative splicing [1] [2]. Additionally, activation of alternative survival pathways, such as the PI3K-Akt pathway, and cellular phenotype switching driven by factors like AXL or MITF, contribute significantly to resistance [2].
FAQ 2: Are there any transcriptomic or proteomic changes associated with acquired resistance? Yes, resistance is linked to significant nongenomic alterations. Transcriptomic analyses of resistant cells show changes in genes related to epithelial-mesenchymal transition (EMT), the ROS pathway, and KRAS signaling [3] [4]. Proteomic studies have identified the consistent overexpression of Galectin in several resistant cell lines [3] [4]. A 2025 study also highlighted the role of iron metabolism, with increased expression of proteins like NCOA4 and FTH1, suggesting the activation of ferritinophagy [5].
FAQ 3: How can I investigate potential resistance mechanisms in my cell line models? A standard approach is to establish resistant sub-lines through long-term, incremental exposure to the inhibitors [3] [5]. You can then compare the resistant and parental lines using:
The tables below summarize common genetic and non-genetic alterations found in this compound/BRAFi-resistant melanomas.
Table 1: Genetic Alterations in Resistance [1]
| Mechanism Category | Specific Alteration | Frequency / Notes |
|---|---|---|
| MAPK Pathway Reactivation | NRAS mutations |
~17-18% of resistant cases [1] |
BRAF amplification |
~13% of resistant cases [1] | |
BRAF splice variants |
~16% of resistant cases [1] | |
MAP2K1/MAP2K2 (MEK1/2) mutations |
~7-16% of resistant cases [1] | |
KRAS mutations |
Found in resistant cases [1] | |
| Other Pathway Activation | PIK3CA, AKT1/3 mutations, PTEN loss |
Activates PI3K-Akt survival pathway [1] [2] |
NF1 loss-of-function |
Leads to RAS activation [2] |
Table 2: Non-Genetic Alterations in Resistance [1] [2] [5]
| Mechanism Category | Observed Change | Functional Consequence |
|---|---|---|
| Transcriptomic/Proteomic Changes | Overexpression of c-MET, PDGFRβ, IGF1R, AXL | Activates bypass signaling via RTKs [1] [2] |
| Overexpression of COT/MAP3K8 | MEK activation independent of BRAF [1] | |
| Upregulation of EMT, ROS pathway genes | Increased invasiveness and survival [3] [4] | |
| Increased NCOA4, FTH1 (ferritinophagy) | Altered iron metabolism contributing to resistance [5] | |
| Cell State & Survival | Upregulation of MITF | Promotion of pro-survival gene expression [2] |
| Stromal secretion of HGF | Ligand-induced reactivation of MAPK/PI3K pathways [1] |
Here is a detailed methodology for establishing and characterizing resistant cell lines, based on published research [3] [5].
Protocol 1: Generating Resistant Melanoma Cell Lines
Protocol 2: Confirming Resistance via Cell Viability Assay (WST-1)
(Absorbance of treated wells / Absorbance of DMSO control wells) * 100.RI = IC₅₀ (Res) / IC₅₀ (Sen) [5].Protocol 3: Drug Holiday Experiment
The following diagram, generated with Graphviz, illustrates the core signaling pathway and common resistance mechanisms to BRAF/MEK inhibition.
Diagram 1: MAPK Pathway and Resistance Mechanisms. This diagram shows the normal BRAF/MEK inhibitor targets and the diverse molecular changes that can reactivate the pathway or enable cell survival, leading to treatment resistance.
While common AEs are often manageable, some serious adverse reactions require immediate attention and specific intervention protocols.
| Serious Adverse Event | Key Monitoring & Management Protocols | Clinical Incidence & Notes |
|---|---|---|
| New Primary Malignancies (e.g., cutaneous squamous cell carcinoma) | Dermatologic evaluations before treatment, every 2 months during, and for up to 6 months after treatment [1] [2]. | A known class effect of BRAF inhibitors; combination therapy reduces skin toxicity compared to BRAF inhibitor monotherapy [3]. |
| Cardiomyopathy (e.g., left ventricular dysfunction) | Assess LVEF via echocardiogram or MUGA scan before treatment, after 1 month, then every 2-3 months [1] [4]. | Occurred in 7% of patients (Grade 3 in 1.6%); resolved in 87% of cases. Median time to onset was 3.6 months [4]. |
| Serous Retinopathy / Retinal Pigment Epithelial Detachment (RPED) | Comprehensive ophthalmologic examination if visual symptoms occur. Regular monitoring is advised [3] [1]. | Incidence was 20%; led to dose interruptions in 5% of patients. No permanent discontinuations due to retinopathy were reported in the COLUMBUS trial [3] [4]. |
| Hepatotoxicity | Monitor liver function tests (AST, ALT, Alkaline Phosphatase) before treatment, monthly during treatment, and as clinically indicated [2] [4]. | In the PHAROS trial (NSCLC), Grade 3/4 increases in AST and ALT occurred in 10% and 9% of patients, respectively [2]. |
| Rhabdomyolysis / Muscle Toxicity | Monitor creatine phosphokinase (CPK) and creatinine levels before and during treatment [1] [2]. Withhold or reduce dose based on severity [2]. | Serum CPK elevation occurred in 41% of patients in a clinical trial [2]. |
| Hemorrhage | Monitor for signs of bleeding. Permanently discontinue for Grade 4 hemorrhage [4]. | Hemorrhage occurred in 19% of melanoma patients (3.2% Grade 3+). Fatal intracranial hemorrhage was reported (1.6%) [4]. |
| Venous Thromboembolism (VTE) | Monitor for signs of DVT and PE. Withhold MEKTOVI for uncomplicated DVT/PE; permanently discontinue for life-threatening PE [1] [4]. | Can be life-threatening [1]. |
| QTc Prolongation | Monitor electrolytes and ECGs before treatment and after dose modifications. Manage correctable factors for QT prolongation [1] [2]. | BRAFTOVI can prolong QTc interval. Avoid concomitant use with other drugs known to prolong QTc [2]. |
| Interstitial Lung Disease (ILD) / Pneumonitis | Withhold MEKTOVI in patients with suspected ILD. Permanently discontinue if ILD is confirmed [1]. | -- |
| Gingival Hypertrophy | The FDA has identified a potential signal of gingival hypertrophy as a serious risk for MEK inhibitors, including binimetinib. This is under evaluation as of the latest data [5]. | A potential signal identified by FDA FAERS (April-June 2025). The need for regulatory action is being evaluated [5]. |
For researchers designing studies or managing patients on this regimen, the following workflow outlines the core monitoring and management cycle.
What is the primary ocular toxicity? The most common ocular adverse event is MEK inhibitor-associated retinopathy (MEKAR) [1].
What are the common symptoms? Patients may be asymptomatic or present with one or more of the following visual disturbances [1] [2] [3]:
The following table summarizes the key components of a monitoring protocol for patients on binimetinib.
| Monitoring Aspect | Recommended Action | Rationale & Evidence |
|---|---|---|
| Baseline Examination | Comprehensive ophthalmologic exam before initiating treatment [1]. | Establishes a baseline to differentiate pre-existing pathology from MEKAR [1]. |
| Symptom Education | Educate patients to report any visual disturbance immediately [1] [2]. | Enables prompt intervention; most symptomatic events occur in the first days to weeks of treatment [1]. |
| Routine Screening | No universal recommendation for routine screening in asymptomatic patients [1]. | The majority of ocular toxicities are benign and self-limiting, resolving without intervention [1]. |
| High-Risk Patients | Consider regular ophthalmologic examination for patients with a history of ocular inflammation, infection, or underlying macular/retinal disease [1]. | These patients may be at increased risk for ocular events [1]. |
| Diagnostic Workup | For symptomatic patients: prompt ophthalmology referral, visual acuity test, slit-lamp exam, dilated funduscopic examination, and Optical Coherence Tomography (OCT) [1] [4]. | OCT is a non-invasive imaging standard for identifying subretinal fluid characteristic of MEKAR [1] [4]. |
Q1: How common are vision-threatening ocular events? Serious, vision-threatening ocular toxicities are rare [1]. A meta-analysis of clinical trials found that while the relative risk of ocular toxicities is increased with MEK inhibitors, the absolute risk remains manageable. The vast majority of cases are mild and resolve without the need to discontinue cancer therapy [1] [5].
Q2: What is the recommended clinical management for a patient diagnosed with MEKAR?
Q3: Are there any specific considerations for combination therapy? this compound is often administered with encorafenib (a BRAF inhibitor). It is important to note that the ocular toxicities, particularly MEKAR, are primarily a class effect of the MEK inhibitor component of the combination [1] [2] [7].
For researchers designing preclinical studies or investigating mechanisms, the following diagram illustrates the signaling pathway involved in this ocular toxicity which you can adapt for your experimental workflows.
The standard adult dose of binimetinib is 45 mg taken orally twice daily (BID) when used in combination with encorafenib for treating conditions like unresectable or metastatic melanoma with a BRAF V600E or V600K mutation [1] [2]. Treatment continues until disease progression or unacceptable toxicity.
Dose modifications follow a structured protocol, as shown in the table below [1].
| Modification Level | Recommended Dosage | Instructions |
|---|---|---|
| Starting Dose | 45 mg PO BID | In combination with encorafenib [1]. |
| First Dose Reduction | 30 mg PO BID | For an adverse reaction that is not tolerable at the current dose [1]. |
| Subsequent Modification | Permanently discontinue | If unable to tolerate 30 mg PO BID [1]. |
The following table outlines dose modification guidelines for specific Adverse Reactions (ARs). If encorafenib is permanently discontinued, this compound should also be stopped [1].
| Adverse Reaction | Severity / Criteria | Recommended this compound Dose Modification [1] |
|---|---|---|
| Cardiomyopathy | Asymptomatic, absolute LVEF decrease >10% from baseline and also below LLN | Withhold for up to 4 weeks. If LVEF recovers to ≥LLN, absolute decrease from baseline is ≤10%, and patient is asymptomatic, resume at a reduced dose. If no recovery in 4 weeks, permanently discontinue. |
| Symptomatic CHF or absolute LVEF decrease >20% from baseline and also below LLN | Permanently discontinue. | |
| Venous Thromboembolism | Uncomplicated DVT or PE | Withhold. If improves to Grade 0-1, resume at a reduced dose. If no improvement, permanently discontinue. |
| Life-threatening PE | Permanently discontinue. | |
| Ocular Toxicity | Symptomatic serous retinopathy/Retinal Pigment Epithelial Detachments (RPED) | Withhold for up to 10 days. If improves and becomes asymptomatic, resume at the same dose. If not improved, resume at a reduced dose or permanently discontinue. |
| Retinal Vein Occlusion (RVO) | Permanently discontinue. | |
| Uveitis (Grades 1-3) | If Grade 1/2 does not respond to ocular therapy, or for Grade 3, withhold for up to 6 weeks. If improved, resume at same or reduced dose. If not improved, permanently discontinue. | |
| Uveitis (Grade 4) | Permanently discontinue. | |
| Interstitial Lung Disease (ILD)/Pneumonitis | Grade 2 | Withhold for up to 4 weeks. If improved to Grade 0-1, resume at a reduced dose. If not resolved in 4 weeks, permanently discontinue. |
| Grade 3 or 4 | Permanently discontinue. | |
| Hepatotoxicity | First occurrence of any Grade 4 AST/ALT increased | Permanently discontinue OR Withhold for up to 4 weeks. If improves to Grade 0-1 or baseline, resume at reduced dose. If no improvement, permanently discontinue. |
| Recurrent Grade 4 AST/ALT increased | Permanently discontinue. | |
| Dermatologic Reactions | Grade 4 | Permanently discontinue. |
| Rhabdomyolysis / CPK Elevation | Grade 4 asymptomatic CPK elevation OR Any grade with symptoms or renal impairment | Withhold for up to 4 weeks. If improved to Grade 0-1, resume at a reduced dose. If not resolved in 4 weeks, permanently discontinue. |
| Other Adverse Reactions (e.g., hemorrhage) | Recurrent Grade 2 or first occurrence of any Grade 3 | Withhold for up to 4 weeks. If improves to Grade 0-1 or baseline, resume at reduced dose. If no improvement, permanently discontinue. |
| First occurrence of any Grade 4 | Permanently discontinue OR Withhold for up to 4 weeks. If improves to Grade 0-1 or baseline, resume at reduced dose. If no improvement, permanently discontinue. | |
| Recurrent Grade 3 | Consider permanent discontinuation. | |
| Recurrent Grade 4 | Permanently discontinue. |
This compound undergoes significant hepatic metabolism. Pharmacokinetic data indicates that exposure is significantly increased in patients with moderate or severe hepatic impairment [3] [4]. The recommended dose for these patients is 30 mg PO BID [1].
No clinically significant changes in this compound exposure were observed in patients with severe renal impairment compared to those with normal renal function. Therefore, no dose adjustment is recommended for renal impairment [1].
The diagram below illustrates the decision-making protocol for managing this compound adverse reactions.
| Combination Therapy | Target(s) | Common Adverse Events (AEs) | Notable / Serious Toxicities | Clinical Context |
|---|---|---|---|---|
| Binimetinib + Buparlisib [1] | MEK + PI3K | Not fully detailed; high rate of AEs leading to discontinuation. | Intolerable toxicities with continuous dosing beyond the DLT monitoring period [1]. | Phase Ib in advanced solid tumors with RAS/RAF alterations; RP2D: this compound 45 mg BID + Buparlisib 80 mg QD [1]. |
| This compound + Encorafenib [2] [3] | MEK + BRAF V600E/K | Fatigue (43%), nausea (41%), diarrhea (36%), vomiting (30%), abdominal pain (28%) [3]. | Serous retinopathy (20%), hemorrhage (19%), cardiomyopathy (7%), skin cancer (e.g., cutaneous squamous cell carcinoma) [2] [4] [3]. | FDA-approved for unresectable/metastatic BRAF V600E/K-mutant melanoma; RP2D: Encorafenib 450 mg QD + this compound 45 mg BID [2]. |
| This compound + Nivolumab ± Ipilimumab [5] | MEK + PD-1 ± CTLA-4 | Mostly Grade 1/2; CPK increase, rash, diarrhea, pruritus [5]. | High incidence of treatment-related AEs (98.7%); 22.7% were serious AEs [5]. | Phase 1b/2 in previously treated MSS metastatic colorectal cancer with RAS mutations; RP2D: this compound 45 mg BID [5]. |
The toxicity of this compound combinations often necessitates careful dose management. Here are key methodologies and mitigation strategies from the cited trials.
Understanding the biological pathways targeted by combination therapies helps explain both their efficacy and their toxicity profiles. The diagram below illustrates the key pathways involved with this compound combinations.
This diagram illustrates how this compound targets the MEK protein in the MAPK signaling pathway. Combining it with other drugs can lead to enhanced efficacy but also increased toxicity. For example, simultaneous inhibition of MEK and PI3K with buparlisib can cause intolerable toxicities, likely due to the crucial roles these pathways play in normal cell physiology [1]. Combining this compound with encorafenib provides a more targeted approach for BRAF-mutant cancers but introduces specific side effects like skin lesions and cardiac issues [2] [6].
What is the maximum tolerated dose (MTD) of this compound in combinations? The MTD is highly context-dependent. As a single agent, the MTD is 60 mg twice daily (BID), with a Recommended Phase II Dose (RP2D) of 45 mg BID [5]. In combinations, the RP2D for this compound is often maintained at 45 mg BID, but the dose of the partner drug may be reduced (e.g., buparlisib at 80 mg QD) to manage collective toxicity [1] [5].
How can we manage the high toxicity of combining this compound with a PI3K inhibitor? If continuous dosing leads to intolerable toxicities, consider exploring pulsatile dosing schedules. The phase Ib study of this compound and buparlisib suggested this approach could maintain efficacy while improving tolerability [1].
What are the critical monitoring requirements for the encorafenib and this compound combination? Protocol must include regular safety assessments: dermatologic exams (for new skin cancers) before treatment, every 2 months during, and for 6 months after treatment; cardiac function (LVEF) via echo or MUGA scan before treatment, after 1 month, and then every 2-3 months; liver function tests before and during treatment; and ophthalmologic exams for visual symptoms [4] [3].
Does this compound combination therapy show efficacy in RAS-mutant MSS colorectal cancer? Recent data is not encouraging. A 2024 phase 1b/2 trial combining this compound with nivolumab and ipilimumab in this population showed a very low overall response rate (7.4%) and a very high incidence of treatment-related adverse events (98.7%), suggesting a lack of clinical benefit that does not support further development in this setting [5].
The table below summarizes the primary resistance mechanisms to MEK inhibitors like Binimetinib and the emerging strategies to overcome them.
| Mechanism of Resistance | Proposed Overcoming Strategy | Key Findings/Experimental Evidence | Reference(s) |
|---|---|---|---|
| MAPK Pathway Reactivation | Intermittent Dosing Schedules | Prevents secondary resistance by inducing fitness deficit for drug-resistant cells and increasing tumor immunogenicity. Case reports show long-term response in NRAS-mutant melanoma. | [1] |
| Ferritinophagy & Iron Metabolism Dysregulation | Targeting NCOA4-mediated iron trafficking | In Encorafenib-resistant cells, increased NCOA4, FTH1, and iron levels suggest ferritinophagy is triggered. Targeting this may reverse resistance. | [2] |
| Upregulation of Pro-survival Proteins (e.g., Survivin) | Inhibition of CBP/β-catenin signaling with PRI-724 | PRI-724 downregulates survivin, induces apoptosis, and reduces invasiveness in drug-naïve and resistant (Trametinib/Vemurafenib) patient-derived melanoma cells. | [3] |
| Adaptive Resistance via Alternative Pathways | Novel Combination Therapies | Combining MEKi with inhibitors of other pathways (e.g., PI3K/Akt) is a major research focus to counter adaptive resistance mechanisms. | [4] |
Here are detailed methodologies for key experiments cited in the FAQs.
This protocol, used to create Encorafenib-resistant A375 cells (A375-R), can be adapted for studying this compound resistance [2].
Cell Line & Reagents
Experimental Workflow The following diagram outlines the key steps for generating drug-resistant cells:
Key Analyses for Characterization
This protocol assesses the effect of the CBP/β-catenin inhibitor PRI-724 on melanoma cells, including those with acquired resistance [3].
Cell Lines & Reagents
Experimental Workflow
A robust LC-MS/MS method for the simultaneous quantification of Encorafenib and this compound is crucial for pharmacokinetic studies [5].
Method Parameters
| Parameter | Specification for ENF & BNB |
|---|---|
| Chromatography Column | Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase | Isocratic: 0.1% Formic Acid in Water / Acetonitrile (67:33, v/v, pH 3.2) |
| Flow Rate | 0.35 mL/min |
| Analysis Time | 2.0 minutes |
| Detection Mode | Positive Multiple Reaction Monitoring (MRM) |
| Linear Range | 0.5 - 3000 ng/mL for each drug in plasma (r² ≥ 0.997) |
| LLOD (Both Drugs) | 0.2 ng/mL |
| Accuracy & Precision | Mean RSD ≤ 7.52% |
| Overall Recovery from Plasma | 92.88 - 102.28% |
Sample Pre-treatment: Plasma samples are pre-treated using protein precipitation with acetonitrile containing an internal standard (e.g., Spebrutinib) [5].
The table below summarizes key efficacy and safety findings from clinical studies involving different binimetinib dosing regimens.
| Study Context (Population) | Dosing Regimen | Key Efficacy Findings | Key Safety Findings & Management | Source (Study) |
|---|---|---|---|---|
| NRAS-mutant Metastatic Melanoma (Case Report, 2nd line after immunotherapy) | Intermittent: 30 mg BID, 3 weeks on/10 days off or 2 weeks on/1 week off [1] | Long-term response (>3 years); overall partial response and disease stabilization [1] | CPK elevation (G1-G4); acneiform dermatitis (G2); retinopathy (G1). Managed via dose reduction and intermittent scheduling [1] | [1] |
| Metastatic Colorectal Cancer (Phase I, heavily pre-treated) | Continuous: 45 mg BID with FOLFOX [2] | Stable disease at 2 months in 9/13 evaluable patients; median PFS of 3.5 months [2] | Rash (85% G1-2, 8% G3); CPK elevation (54% G1-2, 15% G3); retinal vein occlusion (1 case) [2] | [2] |
| Metastatic Colorectal Cancer (Phase I, heavily pre-treated) | Intermittent: 45 mg BID with FOLFOX [2] | Progressive disease at 2 months in 9/10 evaluable patients [2] | CPK elevation (40% G1-2); rash (30% G1-2); no high-grade rash or retinal issues [2] | [2] |
| BRAF V600-mutant Melanoma (Phase III, 1st line or after immunotherapy) | Continuous: 45 mg BID with encorafenib [3] | 7-year PFS rate: 21.2%; 7-year OS rate: 27.4% [3] | Consistent with known profile; no new safety signals at 7-year follow-up [3] | COLUMBUS (7-year update) [3] |
Here are answers to common challenges researchers might face when working with this compound.
Q1: How can I manage acquired resistance to continuous this compound treatment?
Q2: How can I address dose-limiting toxicities like CPK elevation or rash in a study protocol?
Q3: Is there a synergistic effect when combining this compound with other therapies?
Q4: What is the proposed mechanism by which intermittent dosing can overcome resistance? The following diagram illustrates the conceptual model behind intermittent dosing, which can help in designing experiments to validate this approach.
Protocol 1: In Vitro Evaluation of Intermittent Dosing
Protocol 2: Assessing Efficacy in a 3D Spheroid Model (e.g., GBM)
To further optimize treatment duration, you may need to investigate the following patient- and tumor-specific factors, which are not fully detailed in the provided search results:
The following questions and answers address key technical considerations for managing binimetinib in a clinical and research context.
1. What is the scope of this compound's drug interaction potential? this compound has a significant potential for drug interactions. It is involved in 195 drug interactions and 3 disease interactions [1]. Of the drug interactions, 27 are classified as major and 168 as moderate in clinical significance [1].
2. What are the critical pharmacokinetic interactions to manage with the encorafenib-binimetinib combination? When this compound is used with encorafenib—its most common partner in therapy—the drug interaction profile is heavily influenced by encorafenib. A key concern is that encorafenib is a strong inducer of the CYP3A4 enzyme at steady-state concentrations [2]. This means it can significantly increase the metabolism and reduce the efficacy of many other drugs that are substrates of CYP3A4.
3. How do drug-drug interactions (DDIs) impact clinical outcomes? Evidence suggests that managing DDIs is critical for patient outcomes. A 2025 retrospective study of patients with metastatic melanoma found that those with high-grade DDIs had significantly shorter median overall survival and progression-free survival compared to those with low-grade DDIs [3]. This highlights that DDIs are an independent risk factor affecting treatment efficacy, and optimizing concomitant medications to minimize interactions should be a priority [3].
4. What are the specific management guidelines for key drug interaction mechanisms? The table below outlines major interaction mechanisms and recommended management strategies, primarily based on the encorafenib-binimetinib combination profile [4] [2].
| Interaction Mechanism / Drug Class | Examples | Clinical Management Recommendation |
|---|---|---|
| Strong or Moderate CYP3A4 Inhibitors | Ketoconazole, clarithromycin, grapefruit juice | Avoid co-administration. If unavoidable, reduce the encorafenib dose [4]. |
| Strong CYP3A4 Inducers | Rifampin, carbamazepine, St. John's Wort | Avoid co-administration [4]. |
| Sensitive CYP3A4 Substrates | Some hormonal contraceptives, midazolam | Avoid co-administration. Encorafenib may decrease plasma concentration of these drugs, potentially leading to reduced efficacy. If use is unavoidable, refer to the substrate's prescribing information [4] [2]. |
| Drugs Prolonging QTc Interval | Certain antipsychotics, antiarrhythmics | Avoid co-administration with the encorafenib-binimetinib combination [4]. |
| Substrates of Transporters (OATP1B1, OATP1B3, BCRP) | Rosuvastatin, methotrexate | Dose reductions of the concomitant drug may be required [4]. |
5. What are the primary disease-related interactions and their management? this compound carries specific risks for patients with certain pre-existing conditions, requiring careful monitoring and potential dose adjustment [5].
| Medical Condition | Risk / Effect | Management Guidance |
|---|---|---|
| Cardiomyopathy | Can cause LVEF dysfunction and heart failure [5]. | Assess LVEF (via echocardiogram or MUGA) before treatment, after 1 month, then every 2-3 months. Dose modifications (withholding or discontinuation) are required for LVEF decrease [5] [6]. |
| Hepatic Impairment | May increase this compound exposure [5]. | Moderate or Severe impairment: Reduce this compound dose to 30 mg twice daily. No dose adjustment for mild impairment [5] [6]. |
| Retinal Disorders | Risk of serous retinopathy and retinal vein occlusion (RVO) [5]. | Perform ophthalmologic evaluation for vision changes. Permanently discontinue this compound if RVO is diagnosed [5] [6]. |
Protocol for Managing Hepatotoxicity
Protocol for Managing Serous Retinopathy
The following diagram illustrates the key metabolic pathways and interaction mechanisms for the encorafenib and this compound combination, based on the described pharmacological data [4] [2] [3].
The primary use of Binimetinib is in combination with encorafenib (BRAFTOVI) for treating cancers with specific BRAF V600E or V600K mutations [1] [2]. The tables below summarize the core selection criteria for different indications.
Table 1: Key Inclusion Criteria Across Indications
| Criterion | Metastatic Melanoma [1] [2] | Metastatic NSCLC (PHAROS Trial) [3] [4] | Relapsed/Refractory Hairy Cell Leukemia (HCL) - BRAF Wild Type [5] |
|---|---|---|---|
| Disease Status | Unresectable or metastatic (Stage III or IV) [1] | Metastatic (Stage IV) [4] | Relapsed or refractory after at least one prior purine analog treatment [5] |
| Genetic Mutation | BRAF V600E or V600K mutation, confirmed by FDA-approved test [1] [2] | BRAF V600E mutation (others like V600K considered) [4] | BRAF wild-type (no mutation), with confirmed diagnosis of HCL or HCL variant [5] |
| Prior Therapy | Prior adjuvant or metastatic immunotherapy allowed (in trial data) [2] | Treatment-naïve, or prior platinum-based chemo, or prior anti-PD-1/PD-L1 therapy [3] [4] | Must have need for treatment defined by specific blood count thresholds or symptoms [5] |
| Measurable Disease | Not specified in results | Required (per RECIST v1.1) [3] [4] | Defined by blood counts, splenomegaly, or enlarging HCL mass [5] |
| Performance Status | Not specified in results | ECOG PS 0 or 1 [3] [4] | ECOG PS ≤ 2 (Karnofsky ≥60%) [5] |
| Age | Not specified in results | ≥18 years old [3] | ≥18 years old [5] |
Table 2: Key Exclusion Criteria and Common Clinical Management Considerations
| Category | Criteria & Considerations |
|---|
| Genetic Exclusions | - NSCLC & Melanoma: Not indicated for wild-type BRAF tumors [3] [2].
The following workflow generalizes the design of the Phase 2 study investigating encorafenib + this compound in BRAF V600E-mutant NSCLC, which can serve as a methodological template [4].
Key Methodological Details:
This compound and encorafenib work synergistically to block the MAPK signaling pathway, which is hyperactive in BRAF-mutant cancers. The following diagram illustrates this targeted mechanism of action [1].
| Cancer Type / Indication | Therapy regimen (MEKi + Partner Drug) | Key Efficacy Endpoints | Supporting Evidence / Context |
|---|
| Metastatic Melanoma (BRAF V600 mutant) | Encorafenib + Binimetinib | • Superior ORR vs. dabrafenib+trametinib (OR=1.86) [1] • Favorable safety: fewer SAEs vs. vemurafenib+cobimetinib & triple combo [1] | Network meta-analysis; combination therapies outperform monotherapies [1]. | | | Dabrafenib + Trametinib | • Median OS: 25.3 months [2] • 5-year OS rate: 34% [2] | Indirect comparison from separate trials [2]. | | | Vemurafenib + Cobimetinib | • Median OS: 22.3 months [2] | Indirect comparison from separate trials [2]. | | NSCLC (KRAS-mutant) | Trametinib + Anlotinib (pan-RTK inhibitor) | • ORR: 65-69.2% • Median PFS: 6.9 - 11.5 months • DCR: 92-100% [3] | Phase I/II trial (NCT04967079); strategy counters adaptive resistance to MEKi [3]. | | Erdheim-Chester Disease (ECD) | Cobimetinib, Trametinib, or this compound (Monotherapy) | • ORR: 93.3% in MAPK-ERK mutated patients vs. 40% in unmutated [4] • PFS significantly longer in mutated group [4] | Retrospective study; response highly dependent on underlying MAPK pathway mutation [4]. |
To help you evaluate the quality of the data, here are the methodologies behind some of the key findings.
Network Meta-Analysis (NMA) in Melanoma [1]: This analysis provides the relative efficacy data between different BRAF/MEK inhibitor combinations.
Phase I/II Clinical Trial in NSCLC (NCT04967079) [3]: This study generated the efficacy data for trametinib plus anlotinib.
In Vitro Head-to-Head Comparison [2]: This preclinical study directly compared all possible BRAF/MEK inhibitor combinations.
The following diagram illustrates the signaling pathway targeted by these therapies and where MEK inhibitors act. It also shows how combination therapies can overcome the resistance that limits MEK inhibitor monotherapy.
The table below summarizes key efficacy and safety data for BRAF/MEK inhibitor combinations from clinical trials and real-world studies.
| Regimen | Trial Phase / Type | Median PFS (Months) | Median OS (Months) | Long-Term Survival (Rate) | Common Grade ≥3 AEs |
|---|---|---|---|---|---|
| Encorafenib + Binimetinib | Phase III (COLUMBUS, 7-yr update) [1] | 14.9 [2] | 33.6 [3] [4] | 7-year OS: 27.4% [1] | Transaminitis, diarrhea [4] |
| Encorafenib + this compound | Real-World Study (BECARE, 1L) [4] | 12.0 | Not reached | 12-month PFS: ~50% [4] | Transaminitis (9.4%), diarrhea (2.6%) [4] |
| Dabrafenib + Trametinib | Phase III (Indirect Comparison) [3] [4] | Information missing | 25.3 [3] [4] | 5-year OS: 34% [4] | Fever (class-specific) [4] |
| Vemurafenib + Cobimetinib | Phase III (Indirect Comparison) [3] [4] | Information missing | 22.3 [3] [4] | 5-year OS: 31% [4] | Skin toxicity (class-specific) [4] |
| Vemurafenib (Monotherapy) | Phase III (Comparator) [1] | 7.3 [2] | Information missing | 7-year OS: 18.2% [1] | Information missing |
Key Efficacy Insights:
A preclinical study directly compared all possible BRAF/MEK inhibitor combinations, providing mechanistic insights beyond approved regimens [3].
1. Experimental Objectives & Methodology
2. Critical Preclinical Findings
This compound is a potent, selective, ATP-uncompetitive inhibitor of MEK1 and MEK2 kinases, key components in the MAPK/ERK pathway [2] [5] [6]. This pathway is frequently hyperactivated in cancers like melanoma due to mutations in BRAF or NRAS.
The following diagram illustrates the MAPK/ERK signaling pathway and this compound's mechanism of action.
The MAPK/ERK pathway regulates critical cellular processes. Oncogenic mutations in BRAF or NRAS lead to constitutive pathway activation. This compound binds to and inhibits MEK1/2, preventing downstream ERK phosphorylation and disrupting signals for uncontrolled tumor growth [2] [5] [6].
| Cancer Type | Genetic Alteration | Regimen | Trial Phase | Objective Response Rate (ORR) | Key Trial / Reference |
|---|---|---|---|---|---|
| Melanoma | BRAF V600E/K | Encorafenib + Binimetinib | III (COLUMBUS 7-yr update) | 63% (Complete + Partial Response) [1] | COLUMBUS (NCT01909453) [2] [1] |
| High-Grade Glioma | BRAF V600E | Encorafenib + this compound | II | 60% (1 Complete, 2 Partial Responses in 5 patients) [3] | ABTC Trial (NCT03973918) [3] |
| Colorectal Cancer (mCRC) | RAS mutant, Microsatellite Stable (MSS) | This compound + Nivolumab + Ipilimumab | Ib/II | 7.4% (2 of 27 patients) [4] | NCT03271047 [4] |
| Colorectal Cancer (mCRC) | RAS mutant, MSS | This compound + Nivolumab | II | 0% (0 of 27 patients) [4] | NCT03271047 [4] |
For researchers, the methodology and context behind these data points are critical. Here is a summary of the key trial designs.
This compound is a potent, selective, allosteric inhibitor of MEK1 and MEK2, which are key components of the MAPK signaling pathway (RAS-RAF-MEK-ERK) [5]. This pathway regulates cell growth and survival, and its overactivation is common in cancers. The following diagram illustrates the pathway and drug targets.
As the diagram shows:
To understand its safety and efficacy, it is crucial to first understand how this compound works.
The diagram below illustrates this targeted pathway.
The following table summarizes the efficacy and safety data for this compound, primarily from its use in combination with the BRAF inhibitor Encorafenib. This data is largely based on a 2024 systematic review and a network meta-analysis focused on metastatic melanoma [6] [7].
Table 1: Efficacy and Safety Profile of this compound (in Combination Therapy)
| Aspect | Details | Context & Findings |
|---|---|---|
| Approved Uses | Unresectable/metastatic melanoma with BRAF V600E/K mutation; metastatic NSCLC with BRAF V600E mutation [1] [5] | Used in combination with Encorafenib. |
| Efficacy (Combination) | Objective Response Rate (ORR): Up to 75% (in lung cancer) [6]. Progression-Free Survival (PFS): Up to 9.3 months (in lung cancer) [6]. Network Meta-Analysis: Encorafenib + this compound showed superior ORR and favorable safety vs. other combination therapies in melanoma [7]. | Combination therapies are consistently more efficacious than monotherapies [7]. | | Common AEs (Any Grade) | Diarrhea, fatigue, nausea are most frequently reported [6]. Also includes vomiting, constipation, and abdominal pain [2]. | Majority of patients experience all-cause AEs [6]. | | Serious & Notable AEs | >50% of patients experience treatment-related AEs [6]. Serious AEs can include colitis, febrile neutropenia, and pulmonary infection [6]. Specific combination therapy risks: hepatotoxicity, rhabdomyolysis, hemorrhage, and new primary malignancies [5]. | Some AEs lead to dose limitation or drug discontinuation [6]. | | Comparison to Chemo | A systematic review concluded that most studies found "nonsignificant efficacy with increased toxicity for this compound compared with traditional chemotherapy" in lung cancer patients [6]. | Further large-scale trials are recommended for a definitive comparison [6]. |
For a professional audience, understanding the methodology behind the data is critical. Below is a summary of the key experimental designs from which the safety and efficacy data is derived.
Table 2: Overview of Key Experimental Protocols
| Study / Trial Focus | Study Design & Methodology | Key Endpoints Measured |
|---|
| Systematic Review on Lung Cancer [6] | Design: Systematic review of clinical trials (7 studies, 228 participants). Methodology: Searched PubMed, Scopus, Web of Science until Sept 2023. Included trials evaluating this compound for lung cancer. Quality assessed via NIH tool. | Overall Survival (OS), Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), Incidence of Adverse Events (AEs). | | Network Meta-Analysis (NMA) on Melanoma [7] | Design: Bayesian network meta-analysis of targeted therapies. Methodology: Systematic literature review of Medline, Embase, Cochrane until Nov 2020. Compared multiple targeted therapies indirectly. | Overall Response Rate (ORR), Incidence of Serious Adverse Events (SAEs), Discontinuations due to AEs. | | Preclinical Studies (in vitro/vivo) [4] | Design: In vitro and in vivo studies in neuroblastoma models. Methodology: Cell viability assays (MTT), Western blot analysis for protein phosphorylation (pMEK, pERK), examination of biomarkers (e.g., NF1). | IC50 values for cell viability, changes in phosphorylated protein levels, correlation of biomarker expression with drug response. |
| Combination Therapy | Trial Name | Median PFS (Months) | Median OS (Months) | 5-Year OS Rate | Key Approved Indications |
|---|---|---|---|---|---|
| Encorafenib + Binimetinib | COLUMBUS [1] [2] | 14.9 | 33.6 | 34.7% (3-yr) | Unresectable/metastatic melanoma with BRAF V600E/V600K mutation [2] |
| Dabrafenib + Trametinib | COMBI-d/v [1] | 11.1 | 25.9 | 34% | Metastatic NSCLC with BRAF V600E mutation [3] |
| Vemurafenib + Cobimetinib | coBRIM [1] | 12.6 | 22.5 | 31% |
Recent real-world evidence and studies in other cancers reinforce its efficacy:
For researchers designing studies, here are the core methodologies used to generate the data above.
In Vitro Anti-Proliferative & Pro-Apoptotic Assays [6]
In Vivo & Clinical Trial Endpoints [1] [2]
This compound is a MEK inhibitor, and its primary validated partnership is with the BRAF inhibitor encorafenib. This combination targets two different kinases within the MAPK signaling pathway, which is hyperactive in many cancers due to mutations [1] [3].
The diagram below illustrates how this combination blocks the MAPK pathway.
The safety and tolerability of a regimen are critical for clinical application. E+B has a distinct adverse event profile, which is often a key differentiator when choosing between similarly efficacious regimens [1].
| Adverse Event (Any Grade) | Encorafenib + this compound (n=%) | Dabrafenib + Trametinib (n=%) | Vemurafenib + Cobimetinib (n=%) |
|---|---|---|---|
| Nausea | 44% | 37% | 44% |
| Fatigue | 43% | 35% | 38% |
| Diarrhea | 38% | 36% | 61% |
| Vomiting | 32% | 31% | 28% |
| Pyrexia | 20% | 58% | 32% |
| Arthralgia | 28% | 29% | 39% |
| Rash | 16% | 28% | 42% |
| Photosensitivity | 4% | NR | 35% |
| Increased ALT | 11% | 48% | 27% |
Key safety monitoring for E+B includes hepatotoxicity (monitor LFTs), rhabdomyolysis (monitor CPK), and hemorrhage [3].
Beyond its partnership with encorafenib, this compound has been explored in other combinations, though with varying success:
| Trial & Regimen | Patient Population | Median PFS (Months) | Median OS (Months) | 5-Year PFS Rate | 5-Year OS Rate | Primary Comparison (Hazard Ratio for PFS) |
|---|
| COLUMBUS (Part 1) [1] [2] [3] | BRAF V600-mutant | 14.9 | 33.6 | 23.2% | 34.7% | vs Vemurafenib: 0.54 (95% CI 0.41-0.71) | | Encorafenib + Binimetinib | | | | | | | | Vemurafenib | BRAF V600-mutant | 7.3 | 16.9 | 10.2% | 21.4% | — | | NEMO [4] | NRAS-mutant | 2.8 | 11.0 | Not reported | Not reported | vs Dacarbazine: 0.62 (95% CI 0.47-0.80) | | This compound | | | | | | | | Dacarbazine | NRAS-mutant | 1.5 | 10.1 | Not reported | Not reported | — |
This compound is an oral, selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK signaling pathway [5]. Its activity and value differ based on the genetic makeup of the melanoma.
The diagram below illustrates the MAPK pathway and the site of action for this compound and its common combination partner, encorafenib.
The divergent efficacy profiles of this compound are rooted in the distinct designs and patient populations of the key phase 3 trials.
While no direct head-to-head clinical trials exist, indirect comparisons from separate studies and preclinical data can inform the relative standing of the encorafenib/binimetinib combination.
A 7-year update from the COLUMBUS trial confirms the durability of response with encorafenib plus this compound [3]:
An in vitro study directly compared all possible pairings of three BRAF inhibitors (encorafenib, dabrafenib, vemurafenib) and three MEK inhibitors (this compound, trametinib, cobimetinib).
The safety profile of this compound, both in combination and as a monotherapy, is characterized by manageable, on-target side effects.
In clinical practice, proactive management of these adverse events is essential to maintain patients on treatment and maximize clinical benefit [6].
The following data is sourced from a nonrandomized, open-label phase II study (NCT01320085) that involved 183 patients with advanced NRAS- or BRAF-mutated melanoma. Biomarker analyses were prespecified secondary and exploratory objectives of this trial [1] [2].
| Analysis Area | Biomarkers/Methods Assessed | Key Findings |
|---|---|---|
| Pharmacodynamic (PD) Analysis | pERK (phosphorylated ERK) and DUSP6 (Dual-specificity phosphatase 6) expression in 25 pre- and post-dose tumor sample pairs [1]. | Post-dose pERK and DUSP6 expression decreased across all treatment arms, confirming MAPK pathway inhibition. No association was found between the reduction in pERK or DUSP6 levels and clinical efficacy (e.g., tumor response) [1] [2]. |
| Genetic Alterations | Baseline tumor molecular status was assessed. Common co-occurring genetic pathway alterations were identified [1] [2]. | BRAF-mutant tumors: Predominant alterations in CDKN2A/B, PTEN, and TRRAP. NRAS-mutant tumors: Predominant alterations in CDKN2A/B, TP53, and NOTCH2 [1] [2]. | | Exploratory Predictive Biomarkers | Identification of potential biomarkers for binimetinib efficacy [1] [2]. | Several patients with BRAF mutations had amplification of genes on chromosome 7q. These patients showed a tendency for shorter progression-free survival compared to other BRAF-mutant patients [1] [2]. |
The phase II study implemented the following detailed methodologies for biomarker analysis [1] [2]:
To understand the biomarkers discussed, it's helpful to see where they function. This compound is a selective, ATP-uncompetitive, allosteric inhibitor of MEK1 and MEK2. It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents MEK from phosphorylating and activating its downstream targets, ERK1 and ERK2 [3]. The following diagram illustrates this pathway and the biomarkers analyzed.
In this pathway:
For researchers interpreting these findings, several points are crucial: